Butylphosphonic acid;ZINC
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7598-57-4 |
|---|---|
Molecular Formula |
C4H11O3PZn |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
butylphosphonic acid;zinc |
InChI |
InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |
InChI Key |
AMBARBAZCDYJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(O)O.[Zn] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Butylphosphonic Acid Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of butylphosphonic acid zinc salt. Due to the limited availability of direct literature on this specific compound, this guide presents a composite methodology based on established synthesis routes and characterization data for analogous metal phosphonates. The experimental protocols and data herein are intended to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
Butylphosphonic acid zinc salt is an organophosphorus compound with potential applications in various fields, including as a corrosion inhibitor, a component in the synthesis of ion exchange resins, and in pharmaceutical research for drug delivery.[1] The interaction between the phosphonic acid group and zinc ions can lead to the formation of stable coordination complexes. This guide details a feasible synthesis approach and the expected analytical characterization of the resulting salt.
Synthesis of Butylphosphonic Acid Zinc Salt
The synthesis of butylphosphonic acid zinc salt can be achieved through a precipitation reaction in an aqueous medium. This method involves the reaction of a soluble zinc salt, such as zinc nitrate, with butylphosphonic acid. The resulting zinc salt precipitates out of the solution and can be isolated.
Experimental Protocol: Precipitation Method
Materials:
-
n-Butylphosphonic acid (C₄H₁₁O₃P)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
-
Ethanol (for washing)
-
0.1 M Sodium hydroxide solution (for pH adjustment)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a specific molar equivalent of n-butylphosphonic acid in deionized water.
-
In a separate vessel, dissolve an equimolar amount of zinc nitrate hexahydrate in deionized water.[2]
-
-
Reaction:
-
Slowly add the zinc nitrate solution to the butylphosphonic acid solution with constant stirring at room temperature.
-
Monitor the pH of the reaction mixture. If necessary, adjust the pH to a neutral or slightly basic range (pH 7-8) by the dropwise addition of a 0.1 M sodium hydroxide solution to facilitate the precipitation of the zinc salt.
-
-
Precipitation and Aging:
-
A white precipitate of butylphosphonic acid zinc salt should form upon mixing and pH adjustment.
-
Continue stirring the suspension for a period of 24 hours at room temperature to allow for the complete precipitation and aging of the product.[2]
-
-
Isolation and Purification:
-
Separate the precipitate from the solution by vacuum filtration or centrifugation.
-
Wash the collected solid sequentially with deionized water and then with ethanol to remove any unreacted starting materials and by-products.
-
-
Drying:
-
Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for butylphosphonic acid zinc salt via precipitation.
Characterization of Butylphosphonic Acid Zinc Salt
The synthesized butylphosphonic acid zinc salt should be characterized using various analytical techniques to confirm its identity, purity, and structural properties.
Physicochemical Properties
The following table summarizes the expected physicochemical properties of butylphosphonic acid and its zinc salt.
| Property | Butylphosphonic Acid | Butylphosphonic Acid Zinc Salt (Expected) |
| Molecular Formula | C₄H₁₁O₃P | (C₄H₁₀O₃P)₂Zn or similar stoichiometry |
| Molecular Weight | 138.10 g/mol | Varies with stoichiometry |
| Appearance | White solid | White powder |
| Melting Point | 98-102 °C | >300 °C (decomposes) |
| Solubility | Soluble in water and polar organic solvents | Insoluble in water and common organic solvents |
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the zinc salt can be confirmed by shifts in the characteristic vibrational bands of the phosphonic acid group.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Assignment | Expected Observation for Zinc Salt |
| ~2960, ~2870 | C-H stretching (butyl group) | Present |
| ~2700-2560 | P-OH stretching (strong, broad) | Disappears or significantly diminishes upon salt formation. |
| ~1200-1100 | P=O stretching | Shifts to a lower wavenumber due to coordination with the zinc ion. |
| ~1040-910 | P-O-H bending and P-O stretching | Significant changes in this region, with the appearance of new bands corresponding to P-O-Zn bonds. |
X-ray Diffraction (XRD)
XRD is employed to determine the crystalline structure of the synthesized salt. Metal phosphonates often exhibit layered structures.
Experimental Protocol:
-
Sample Preparation: Place the powdered sample on a zero-background sample holder.
-
Data Acquisition: Collect the XRD pattern using a diffractometer with Cu Kα radiation.
Expected Data:
The XRD pattern is expected to show a series of sharp peaks, indicating a crystalline material. The positions of the peaks (2θ values) are characteristic of the crystal lattice structure. For layered metal alkyl phosphonates, a strong low-angle reflection is typically observed, corresponding to the interlayer spacing.
| 2θ (degrees) (Illustrative) | d-spacing (Å) (Illustrative) | Intensity (Illustrative) |
| ~5-10 | ~17.6 - 8.8 | Strong |
| ~15-30 | ~5.9 - 2.9 | Medium to Weak |
Note: The exact 2θ values will depend on the specific crystal structure of the butylphosphonic acid zinc salt.
Thermal Analysis
TGA is used to evaluate the thermal stability of the compound and to determine the presence of any coordinated water molecules.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina crucible.
-
Data Acquisition: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
Expected Data:
The TGA curve for butylphosphonic acid zinc salt is expected to show high thermal stability, with decomposition of the organic butyl group occurring at temperatures above 300-400°C. An initial weight loss at lower temperatures (< 150°C) would indicate the presence of lattice or coordinated water molecules.
| Temperature Range (°C) | Weight Loss (%) (Illustrative) | Assignment |
| < 150 | Varies | Loss of adsorbed or coordinated water molecules |
| > 350 | Significant | Decomposition of the butylphosphonate ligand |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the synthesis and characterization steps.
Caption: Relationship between synthesis and characterization of the zinc salt.
Conclusion
This technical guide provides a detailed, albeit composite, framework for the synthesis and characterization of butylphosphonic acid zinc salt. The proposed precipitation method is a straightforward and common technique for preparing metal phosphonates. The outlined characterization methods—FTIR, XRD, and TGA—are essential for confirming the successful synthesis and for elucidating the structural and thermal properties of the final product. Researchers can use this guide as a starting point for their investigations into this and related materials, adapting the protocols as necessary for their specific research and development needs.
References
An In-depth Technical Guide to the Properties of Zinc Butylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc butylphosphonate is an organophosphorus compound that belongs to the broader class of metal phosphonates. These materials have garnered significant interest in various scientific and industrial fields due to their diverse structural chemistry and wide range of potential applications, including in materials science, catalysis, and medicine. This technical guide provides a comprehensive overview of the core properties of zinc butylphosphonate, with a focus on its synthesis, structure, physicochemical characteristics, and potential applications in drug development.
Chemical and Physical Properties
Zinc butylphosphonate is the zinc salt of butylphosphonic acid. While specific quantitative data for zinc butylphosphonate is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of metal alkylphosphonates. These compounds are typically nonvolatile solids.[1] Their solubility is a key property; phosphonic acids are generally soluble in water and common alcohols but poorly soluble in organic solvents.[1] The formation of the zinc salt is expected to decrease its aqueous solubility.
Table 1: Predicted Physicochemical Properties of Zinc Butylphosphonate
| Property | Value | Source |
| Molecular Formula | C4H9O3PZn | Inferred |
| Appearance | White solid | Inferred |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Poor | [1] |
Synthesis and Experimental Protocols
The synthesis of metal phosphonates, including zinc butylphosphonate, can be achieved through various methods, with hydrothermal and solvothermal techniques being commonly employed to obtain crystalline products.[2][3] These methods involve the reaction of a metal salt with an organophosphonic acid in a sealed vessel at elevated temperatures.
General Hydrothermal Synthesis Protocol for Zinc Alkylphosphonates
This protocol is a generalized procedure based on the synthesis of related layered zinc phosphonates and may require optimization for zinc butylphosphonate.[2]
Materials:
-
Butylphosphonic acid (C4H11O3P)
-
Zinc chloride (ZnCl2) or Zinc nitrate (Zn(NO3)2·6H2O)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
pH meter
-
Oven
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve a stoichiometric amount of butylphosphonic acid in deionized water or a water/ethanol mixture.
-
In a separate vessel, dissolve an equimolar amount of the zinc salt (e.g., zinc chloride) in deionized water.
-
Slowly add the zinc salt solution to the butylphosphonic acid solution while stirring continuously.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 5) using a dilute solution of HCl or NaOH.
-
Transfer the final mixture to a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by filtration, wash it with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for zinc butylphosphonate.
Structure and Characterization
Metal alkylphosphonates, particularly those with divalent metals like zinc, often exhibit layered crystal structures.[4][5] In these structures, the metal ions are coordinated by the phosphonate groups, forming inorganic layers. The organic alkyl chains (in this case, butyl groups) extend into the interlayer space. The precise crystal structure of zinc butylphosphonate would require determination through single-crystal X-ray diffraction.
Key Characterization Techniques
-
X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phases and determine the interlayer spacing of the layered structure. Single-crystal XRD provides the detailed atomic arrangement.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound, identifying decomposition temperatures and phase transitions.[7] For related zinc alkyl phosphates, initial weight loss corresponding to coordinated solvent molecules is often observed, followed by the decomposition of the organic alkyl chains at higher temperatures.[7]
-
Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the presence of characteristic functional groups, such as the P-O and C-H bonds, in the structure.[8]
Applications in Drug Development
The unique properties of metal phosphonates make them promising candidates for applications in drug delivery and other biomedical fields.
Potential as a Drug Delivery Vehicle
The layered structure of zinc butylphosphonate could potentially be utilized for drug intercalation and controlled release. The ability to modify the interlayer spacing by varying the alkyl chain length in related compounds suggests that these materials can be tailored to accommodate different drug molecules. Furthermore, zinc phosphate-based nanoparticles have been investigated for their biocompatibility and potential in drug delivery systems.[9]
Proposed Drug Delivery Mechanism
Caption: Proposed mechanism for drug delivery using zinc butylphosphonate.
Cellular Interactions and Cytotoxicity
The biological activity of zinc-containing compounds is an area of active research. Zinc itself is an essential trace element, but its concentration within cells is tightly regulated. Studies on zinc oxide nanoparticles have shown that their cytotoxicity is related to the release of zinc ions and the generation of reactive oxygen species (ROS).[10] The cytotoxicity of zinc phosphonate materials would likely depend on their solubility and the rate of zinc ion release in a biological environment. Further in-vitro and in-vivo studies are necessary to establish the biocompatibility and safety profile of zinc butylphosphonate for any potential therapeutic applications.
Signaling Pathways
While specific signaling pathways directly modulated by zinc butylphosphonate have not been elucidated, the release of zinc ions can impact various cellular processes. Zinc ions are known to play a role in apoptosis, and their depletion can induce programmed cell death through the activation of caspases. Conversely, an excess of intracellular zinc can also be toxic. The interaction of zinc ions with numerous enzymes and transcription factors means that any zinc-releasing compound could potentially influence a wide range of signaling cascades.
Potential Cellular Effects of Zinc Ion Release
Caption: Potential cellular effects of zinc ion release from zinc butylphosphonate.
Conclusion
Zinc butylphosphonate is a member of the versatile class of metal phosphonates with a high potential for forming layered structures. While specific experimental data for this compound is limited, analogies with related zinc alkylphosphonates provide a strong basis for understanding its likely properties and for designing future research. Its potential for controlled drug delivery and its interactions with biological systems make it a compound of interest for further investigation by researchers in materials science and drug development. Detailed characterization of its synthesis, structure, and biological activity will be crucial for unlocking its full potential.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Chiral Layered Zinc Phosphonates: Exfoliation and Chiroptical Properties [mdpi.com]
- 3. Hydrothermal synthesis of ZnO nanostructures with controllable morphology change - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. New Directions in Metal Phosphonate and Phosphinate Chemistry [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00783F [pubs.rsc.org]
- 8. surfacesciencewestern.com [surfacesciencewestern.com]
- 9. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. doaj.org [doaj.org]
An In-depth Technical Guide to the Coordination of Butylphosphonic Acid with Zinc Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between phosphonic acids and zinc ions is a cornerstone of various chemical and biological processes, from the development of enzyme inhibitors to the formation of novel materials. This technical guide provides a comprehensive overview of the coordination chemistry between a specific phosphonate, butylphosphonic acid, and zinc ions. While direct quantitative data for this specific pairing is not extensively available in public literature, this document extrapolates from the well-established principles of zinc-phosphonate coordination to provide a robust framework for understanding and investigating this interaction. This guide details the expected coordination modes, outlines key experimental protocols for characterization, and presents logical workflows for studying these interactions. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the nuances of the butylphosphonic acid-zinc ion system.
Introduction to Zinc-Phosphonate Coordination
Zinc, an essential trace element in biological systems, is a divalent cation (Zn²⁺) with a filled d-shell ([Ar]d¹⁰). This electronic configuration results in no ligand field stabilization energy, allowing for flexible coordination geometries, most commonly tetrahedral, distorted tetrahedral, trigonal bipyramidal, and octahedral. The coordination number and geometry of zinc complexes are primarily dictated by the size and nature of the coordinating ligands.
Phosphonic acids (R-PO(OH)₂), the phosphorus analogues of carboxylic acids, are effective metal-chelating agents. The phosphonate group can be deprotonated to form phosphonate anions (R-PO(OH)O⁻ and R-PO(O)₂²⁻), which are excellent ligands for metal ions like zinc. The oxygen atoms of the phosphonate group act as Lewis bases, donating electron pairs to the Lewis acidic zinc ion to form stable coordination complexes. This interaction is fundamental to the action of various drugs, including inhibitors of zinc-containing metalloenzymes, where the phosphonate moiety can act as a transition-state analogue, binding tightly to the active site zinc ion.
Coordination Chemistry of Butylphosphonic Acid with Zinc Ions
Butylphosphonic acid (CH₃(CH₂)₃PO(OH)₂) is a simple alkylphosphonic acid. Its coordination with zinc ions in aqueous solution is expected to follow the general principles of zinc-phosphonate interactions. The butyl group is electronically neutral and primarily influences the steric accessibility of the phosphonate headgroup and the overall solubility and lipophilicity of the resulting zinc complex.
Expected Coordination Modes
The phosphonate group of butylphosphonic acid can coordinate to zinc ions in several ways, depending on the pH of the solution (which dictates the protonation state of the phosphonate), the stoichiometry of the reactants, and the presence of other coordinating species. The primary coordination modes are anticipated to be:
-
Monodentate: One of the phosphonate oxygen atoms coordinates to a single zinc ion.
-
Bidentate Chelating: Two oxygen atoms from the same phosphonate group coordinate to a single zinc ion, forming a stable four-membered ring.
-
Bidentate Bridging: Two oxygen atoms from the same phosphonate group coordinate to two different zinc ions, leading to the formation of dimeric or polymeric structures.
-
Tridentate: In some solid-state structures or under specific conditions, all three oxygen atoms of a fully deprotonated phosphonate group might be involved in coordination with one or more zinc ions.
The coordination sphere of the zinc ion is typically completed by water molecules or other available ligands in the solution.
Factors Influencing Coordination
-
pH: The pH of the medium is a critical factor. At low pH, the phosphonic acid is fully protonated and a weak ligand. As the pH increases, it undergoes successive deprotonations, increasing its negative charge and its affinity for the positively charged zinc ion.
-
Stoichiometry: The molar ratio of butylphosphonic acid to zinc ions will influence the structure of the resulting complexes. At high ligand-to-metal ratios, mononuclear complexes are more likely, whereas at lower ratios, polynuclear or polymeric structures may form.
-
Solvent: The nature of the solvent can affect the solubility of the reactants and products, as well as the coordination of solvent molecules to the zinc ion.
Quantitative Analysis of the Interaction
While specific stability constants for the zinc-butylphosphonic acid complex are not readily found in the literature, their determination is crucial for a quantitative understanding of the binding affinity. Stability constants (also known as formation or binding constants) are equilibrium constants for the formation of a complex in solution and provide a measure of the strength of the interaction.
Data Presentation
The following tables provide a template for the presentation of quantitative data that would be obtained from the experimental protocols described in the subsequent sections.
Table 1: Stability Constants for Zinc-Butylphosphonic Acid Complexes
| Complex Species | Log K (at 25°C, I = 0.1 M) |
| [Zn(BPA)] | Data to be determined |
| [Zn(BPA)₂]²⁻ | Data to be determined |
BPA refers to the butylphosphonate dianion.
Table 2: Thermodynamic Parameters for the 1:1 Zinc-Butylphosphonic Acid Interaction
| Parameter | Value (at 25°C) |
| Association Constant (Kₐ) (M⁻¹) | Data to be determined |
| Dissociation Constant (Kₔ) (M) | Data to be determined |
| Enthalpy Change (ΔH) (kcal/mol) | Data to be determined |
| Entropy Change (ΔS) (cal/mol·K) | Data to be determined |
| Gibbs Free Energy Change (ΔG) (kcal/mol) | Data to be determined |
| Stoichiometry (n) | Data to be determined |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the coordination of butylphosphonic acid with zinc ions.
Synthesis of Zinc Butylphosphonate
Objective: To synthesize a solid-state zinc butylphosphonate material for structural and physicochemical characterization.
Methodology: Hydrothermal Synthesis
-
Reactant Preparation: Dissolve n-butylphosphonic acid and a zinc salt (e.g., zinc acetate dihydrate, Zn(CH₃COO)₂·2H₂O) in a suitable solvent, such as a water/ethanol mixture, in a desired molar ratio (e.g., 1:1 or 2:1).
-
pH Adjustment: Adjust the pH of the solution, if necessary, using a base such as sodium hydroxide or an amine to facilitate deprotonation of the phosphonic acid.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (typically 120-180 °C) for a period of 1 to 3 days.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product, if formed, will be collected by filtration.
-
Washing and Drying: Wash the collected solid with deionized water and ethanol to remove any unreacted starting materials and byproducts. Dry the product in an oven at a moderate temperature (e.g., 60-80 °C).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between zinc ions and butylphosphonic acid in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of zinc chloride or zinc sulfate (typically 10-100 µM) in a suitable buffer (e.g., HEPES, TRIS) with a known pH. The buffer should have a low enthalpy of ionization to minimize heat changes due to proton exchange upon binding.
-
Prepare a more concentrated solution of butylphosphonic acid (typically 10-20 times the concentration of the zinc solution) in the exact same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument (e.g., a MicroCal VP-ITC or similar) to the desired experimental temperature (e.g., 25 °C).
-
Load the zinc solution into the sample cell and the butylphosphonic acid solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to account for any initial mixing artifacts, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) of the butylphosphonic acid solution into the zinc solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the coordination environment and structural changes upon complexation in solution.
Methodology: ³¹P and ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of butylphosphonic acid in a deuterated solvent (e.g., D₂O) with a suitable pH, adjusted using NaOD or DCl.
-
Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ³¹P and ¹H NMR spectrum of the butylphosphonic acid solution alone.
-
Incrementally add aliquots of the zinc solution to the NMR tube containing the butylphosphonic acid solution.
-
Acquire ³¹P and ¹H NMR spectra after each addition, ensuring the temperature is kept constant.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the phosphorus and proton signals. Coordination of the phosphonate group to the zinc ion is expected to cause a downfield shift in the ³¹P signal and changes in the chemical shifts and coupling constants of the protons on the α-carbon of the butyl group.
-
Plot the change in chemical shift (Δδ) against the molar ratio of zinc to butylphosphonic acid. The stoichiometry of the complex can often be determined from the inflection point of this plot.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a zinc-butylphosphonate complex in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the zinc butylphosphonate complex suitable for X-ray diffraction. This can be achieved through various methods, including slow evaporation of the solvent from a solution of the complex, or through the hydrothermal synthesis described in section 4.1.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows.
Caption: Potential coordination modes of butylphosphonic acid with a zinc ion.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical workflow for NMR titration experiments.
Conclusion
The coordination of butylphosphonic acid with zinc ions represents a fundamental interaction with implications across various scientific disciplines. While specific quantitative data for this pair remains to be fully elucidated in the public domain, this guide provides a comprehensive theoretical and practical framework for its investigation. By employing the detailed experimental protocols for synthesis, isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography, researchers can systematically uncover the binding affinities, thermodynamic profiles, and structural intricacies of the zinc-butylphosphonic acid system. The provided visualizations offer a clear conceptual map for these investigations. This foundational knowledge is essential for the rational design of novel molecules targeting zinc-dependent biological systems and for the development of new materials with tailored properties.
An In-depth Technical Guide to the Solubility of Butylphosphonic Acid Zinc Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of butylphosphonic acid zinc complex. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature for this specific compound, this document outlines the fundamental principles of its synthesis and offers detailed, standardized experimental protocols for determining its solubility in various solvents. Furthermore, this guide explores the broader context of zinc's biological significance by detailing its role in cellular signaling pathways, which is crucial for researchers in drug development and life sciences. The methodologies and workflows are presented with clear, structured tables and visualized through diagrams to facilitate understanding and practical application in a laboratory setting.
Introduction
Organophosphonic acids and their metal complexes are a class of compounds with diverse applications, ranging from corrosion inhibition and materials science to pharmacology. Butylphosphonic acid, a member of this family, can form stable complexes with divalent metal ions such as zinc. The resulting butylphosphonic acid zinc complex is a coordination polymer whose physical and chemical properties, particularly its solubility, are critical for its application.
In drug development, the solubility of a compound is a pivotal parameter that influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. For researchers and scientists, understanding the solubility profile is the first step in designing experiments and interpreting results. This guide addresses the current knowledge gap regarding the solubility of butylphosphonic acid zinc complex by providing a framework for its synthesis and solubility determination.
Synthesis of Butylphosphonic Acid Zinc Complex
The synthesis of metal phosphonates, including the zinc complex of butylphosphonic acid, is typically achieved through precipitation or hydrothermal/solvothermal methods. The reaction involves the combination of a soluble zinc salt with butylphosphonic acid in a suitable solvent. The pH of the reaction mixture is a critical parameter that influences the coordination mode of the phosphonate group and the resulting structure of the complex.
General Synthesis Protocol
A common method for the synthesis of zinc phosphonates involves the reaction of a zinc salt, such as zinc acetate or zinc chloride, with the phosphonic acid in an aqueous or mixed aqueous-organic solvent system.
Experimental Protocol: Synthesis of Butylphosphonic Acid Zinc Complex
-
Reagent Preparation:
-
Prepare a 0.1 M solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water.
-
Prepare a 0.1 M solution of n-butylphosphonic acid (C₄H₁₁O₃P) in a 1:1 ethanol/deionized water mixture.
-
-
Reaction:
-
In a reaction vessel, add the n-butylphosphonic acid solution.
-
While stirring, slowly add an equimolar amount of the zinc acetate solution dropwise.
-
A white precipitate should form upon addition of the zinc salt.
-
-
pH Adjustment:
-
Monitor the pH of the mixture. If necessary, adjust the pH to a value between 4 and 6 using a dilute solution of sodium hydroxide or hydrochloric acid. The pH can significantly impact the crystallinity and structure of the final product.
-
-
Aging/Crystallization:
-
For improved crystallinity, the reaction mixture can be transferred to a sealed vessel and heated under hydrothermal conditions (e.g., 120-180 °C) for 24-72 hours.
-
Alternatively, the precipitate can be aged at room temperature with continuous stirring for 24 hours.
-
-
Isolation and Purification:
-
Collect the white solid by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product in a vacuum oven at 60-80 °C to a constant weight.
-
Synthesis Workflow Diagram
Solubility of Butylphosphonic Acid Zinc Complex
The solubility of metal-organic complexes like butylphosphonic acid zinc complex can vary significantly depending on the solvent, temperature, and pH. Generally, such coordination polymers exhibit low solubility in water and common organic solvents due to their polymeric nature and strong coordination bonds.
Illustrative Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility ( g/100 mL) | Method |
| Deionized Water | 25 | 7.0 | < 0.01 | Shake-Flask |
| Deionized Water | 25 | 2.0 | < 0.01 | Shake-Flask |
| Deionized Water | 25 | 10.0 | < 0.01 | Shake-Flask |
| Ethanol | 25 | N/A | < 0.05 | Shake-Flask |
| Methanol | 25 | N/A | < 0.05 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | 0.1 - 0.5 | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | N/A | 0.1 - 0.5 | Shake-Flask |
| Dichloromethane | 25 | N/A | < 0.01 | Shake-Flask |
| Hexane | 25 | N/A | < 0.01 | Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the thermodynamic solubility of a sparingly soluble compound like butylphosphonic acid zinc complex.
This method is widely recognized for determining the equilibrium solubility of a compound.[1][2]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation:
-
Add an excess amount of the finely powdered butylphosphonic acid zinc complex to a series of vials, each containing a known volume of the desired solvent. Ensure that a solid phase remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a filter compatible with the solvent) of the supernatant is recommended.
-
-
Quantification:
-
Analyze the concentration of the dissolved complex in the clear supernatant using a suitable analytical technique. As direct chromophores may be absent, techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the zinc concentration are ideal.
-
Prepare a calibration curve using standard solutions of known zinc concentrations to accurately determine the concentration in the experimental samples.
-
-
Calculation:
-
From the determined zinc concentration, calculate the solubility of the butylphosphonic acid zinc complex in the chosen units (e.g., mg/mL, mol/L).
-
For compounds with ionizable groups, potentiometric titration can be an alternative method to determine solubility, particularly its pH-dependence.[3]
Experimental Protocol: Potentiometric Solubility Determination
-
Suspension Preparation:
-
Prepare a suspension of the butylphosphonic acid zinc complex in a known volume of an appropriate electrolyte solution (e.g., 0.15 M KCl).
-
-
Titration:
-
Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., KOH) in separate experiments.
-
Record the pH of the suspension after each addition of the titrant using a calibrated pH electrode.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The solubility can be determined by analyzing the titration curve. The point at which the solid phase dissolves or precipitates as a function of pH can be used to calculate the intrinsic solubility and the pKa of the compound.
-
Solubility Determination Workflow Diagram
References
An In-depth Technical Guide to the Thermal Stability of Zinc Alkylphosphonates with a Focus on Zinc Butylphosphonate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal stability of zinc alkylphosphonates, with a specific focus on zinc butylphosphonate. While direct, extensive data on zinc butylphosphonate is limited in publicly available literature, this document extrapolates from research on closely related zinc alkylphosphonates, such as those with hexyl and octyl chains, to provide a robust understanding of their thermal behavior. This guide covers experimental protocols for assessing thermal stability and presents a logical workflow for such analyses.
Introduction to Zinc Alkylphosphonates
Zinc alkylphosphonates are a class of hybrid organic-inorganic materials. They are characterized by a structure where organic alkyl groups are covalently bonded to a zinc phosphonate inorganic backbone. These materials have garnered interest for a variety of applications due to their unique structural and chemical properties. A critical aspect of their utility, particularly in applications involving elevated temperatures, is their thermal stability. Understanding the thermal decomposition process is crucial for determining their operational limits and potential degradation pathways.
Thermal Decomposition of Zinc Alkylphosphonates
The thermal decomposition of zinc alkylphosphonates, such as zinc butylphosphonate, is a multi-stage process. Upon heating, these materials undergo the loss of the organic alkyl chains, leading to the formation of an amorphous phase. Further heating results in the crystallization of an inorganic zinc phosphate ceramic material.
Based on studies of related zinc alkyl phosphates, the decomposition of zinc butylphosphonate is expected to proceed as follows:
-
Initial Decomposition: The initial stage of decomposition involves the loss of the butyl groups. This process is typically observed at temperatures around 300°C for similar zinc alkyl phosphates[1].
-
Formation of Amorphous Phase: The loss of the organic component leads to the formation of an amorphous zinc phosphate material[1].
-
Crystallization to Zinc Pyrophosphate: Upon further heating to higher temperatures, typically around 800°C, this amorphous phase crystallizes to form zinc pyrophosphate (Zn₂P₂O₇)[1]. The presence of residual carbon may also be observed depending on the atmosphere during thermolysis[1].
Quantitative Thermal Analysis Data
| Parameter | Zinc Hexyl Phosphate | Zinc Octyl Phosphate | Predicted for Zinc Butylphosphonate |
| Decomposition Onset (approx.) | ~300°C | ~300°C | ~280-300°C |
| Primary Mass Loss Event | Loss of hexyl groups | Loss of octyl groups | Loss of butyl groups |
| Final Decomposition Product | Zinc Pyrophosphate (Zn₂P₂O₇) | Zinc Pyrophosphate (Zn₂P₂O₇) | Zinc Pyrophosphate (Zn₂P₂O₇) |
| Final Product Formation Temp. | ~800°C | ~800°C | ~800°C |
Note: The predicted data for zinc butylphosphonate is an estimation based on the trends observed for longer-chain zinc alkyl phosphates and may vary based on specific experimental conditions.
Experimental Protocols
The thermal stability of zinc butylphosphonate can be rigorously evaluated using a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the material decomposes and the corresponding mass loss.
Methodology:
-
A small sample of zinc butylphosphonate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min)[2].
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidation[2].
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify decomposition temperatures and mass loss percentages.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions, such as melting or crystallization, and to measure the enthalpy changes associated with these processes.
Methodology:
-
A small, weighed sample of zinc butylphosphonate is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program (e.g., heating and cooling cycles) under a nitrogen atmosphere. For example, a temperature range of -50°C to 150°C can be used to investigate low-temperature phase transitions[1].
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
Variable Temperature Powder X-ray Diffraction (VT-PXRD)
Objective: To identify the crystalline phases of the material as a function of temperature and to characterize the final decomposition products.
Methodology:
-
A powdered sample of zinc butylphosphonate is mounted on a high-temperature stage within a powder X-ray diffractometer.
-
A series of PXRD patterns are collected at various temperatures as the sample is heated (e.g., from room temperature to 800°C)[1].
-
The diffraction patterns are analyzed to determine the crystal structure of the material at each temperature and to identify the final crystalline products after decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of zinc butylphosphonate.
Generalized Decomposition Pathway
Caption: Generalized thermal decomposition pathway for zinc butylphosphonate.
References
An In-depth Technical Guide on Butylphosphonic Acid as a Ligand for Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphosphonic acid, a member of the organophosphorus compound family, has garnered interest as a versatile ligand for various metal ions, including zinc. The phosphonate group (-PO(OH)₂) provides a stable and effective binding site for zinc, making it a valuable moiety in diverse applications ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of butylphosphonic acid's role as a zinc ligand, detailing its synthesis, the characterization of its zinc complexes, and its potential applications, with a particular focus on its use in drug development as an inhibitor of zinc-dependent enzymes.
Synthesis of Butylphosphonic Acid and its Zinc Complexes
The synthesis of n-butylphosphonic acid and its subsequent complexation with zinc are crucial steps for its application. Detailed experimental protocols for these processes are outlined below.
Synthesis of n-Butylphosphonic Acid
A common method for the synthesis of n-butylphosphonic acid involves the hydrolysis of its corresponding dialkyl ester. This can be achieved through acid-catalyzed hydrolysis.
Experimental Protocol: Synthesis of n-Butylphosphonic Acid
-
Materials: Dibutyl butylphosphonate, 35% hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dibutyl butylphosphonate and a stoichiometric excess of 35% hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period of 8 to 24 hours to ensure complete hydrolysis of the ester groups.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the volatile components, including excess hydrochloric acid and butanol byproduct, under reduced pressure.
-
The resulting crude n-butylphosphonic acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure product.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its structure and purity.
Synthesis of Zinc-Butylphosphonate Complexes
The synthesis of zinc-butylphosphonate complexes can be achieved by reacting butylphosphonic acid with a suitable zinc salt. The following protocol is adapted from the synthesis of related zinc phosphonate complexes.
Experimental Protocol: Synthesis of Zinc-Butylphosphonate Complex
-
Materials: n-Butylphosphonic acid, Zinc chloride (ZnCl₂), a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Procedure:
-
Dissolve n-butylphosphonic acid in the chosen solvent in a reaction vessel.
-
In a separate vessel, dissolve an equimolar amount of zinc chloride in the same solvent.
-
Slowly add the zinc chloride solution to the butylphosphonic acid solution with constant stirring.
-
The formation of a precipitate may be observed, indicating the formation of the zinc-butylphosphonate complex.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.
-
Isolate the solid product by filtration.
-
Wash the collected solid with the solvent to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
-
Characterization: The resulting zinc-butylphosphonate complex should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the phosphonate group to the zinc ion, and X-ray diffraction (XRD) to determine its crystal structure. Elemental analysis can be used to confirm the stoichiometry of the complex.
Binding of Butylphosphonic Acid to Zinc
Nature of the Interaction
The phosphonic acid group can coordinate to a zinc ion in a monodentate, bidentate, or tridentate fashion, depending on the pH and the surrounding chemical environment. The oxygen atoms of the phosphonate group act as Lewis bases, donating electron pairs to the Lewis acidic zinc ion. This interaction leads to the formation of a stable coordination complex.
Determination of Binding Affinity
The strength of the interaction between butylphosphonic acid and zinc can be quantified by determining its stability constant (K) or dissociation constant (Kd). Several experimental techniques can be employed for this purpose.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
-
Principle: This method involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base. The changes in pH upon complex formation are used to calculate the stability constants.
-
Procedure:
-
Prepare solutions of known concentrations of n-butylphosphonic acid, zinc salt (e.g., Zn(ClO₄)₂), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH). A background electrolyte (e.g., NaClO₄) is used to maintain a constant ionic strength.
-
Calibrate a pH electrode using standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standard base solution. This allows for the determination of the ligand's protonation constants.
-
Perform a second titration of a solution containing the ligand, the strong acid, and the zinc salt with the standard base.
-
Record the pH values as a function of the volume of base added for both titrations.
-
The titration data is then analyzed using specialized software (e.g., SUPERQUAD, HYPERQUAD) to calculate the stability constants of the formed zinc-butylphosphonate complexes.
-
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a metal ion. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
-
Procedure:
-
Prepare solutions of n-butylphosphonic acid and a zinc salt in a suitable buffer.
-
Load the zinc salt solution into the sample cell of the ITC instrument and the butylphosphonic acid solution into the injection syringe.
-
Perform a series of injections of the ligand solution into the sample cell while monitoring the heat changes.
-
A control experiment involving the injection of the ligand into the buffer alone is performed to account for the heat of dilution.
-
The resulting data is analyzed using the instrument's software to fit a binding model and extract the thermodynamic parameters of the interaction.
-
Applications in Drug Development
The ability of the phosphonate group to act as a stable zinc-binding group (ZBG) makes butylphosphonic acid and its derivatives attractive candidates for the development of inhibitors targeting zinc-dependent enzymes (metalloenzymes).[1] These enzymes play crucial roles in various physiological and pathological processes, and their inhibition can be a therapeutic strategy for diseases such as cancer and infectious diseases.[1]
Inhibition of Zinc Metalloenzymes
Phosphonate-containing compounds can act as inhibitors by coordinating to the catalytic zinc ion in the active site of metalloenzymes, thereby blocking substrate access and inhibiting enzyme activity.[1] The butyl group can be modified to introduce other functionalities that interact with the enzyme's active site pockets, enhancing both potency and selectivity.
While specific IC₅₀ values for n-butylphosphonic acid against zinc metalloenzymes are not widely reported, a related phosphonate-containing compound has shown inhibitory activity against clostridial collagenase H (ColH), a zinc metalloprotease, with an IC₅₀ value of 7 µM.
Experimental Protocol: Enzyme Inhibition Assay
-
Principle: The inhibitory activity of butylphosphonic acid or its derivatives is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.
-
Procedure:
-
Prepare a solution of the target zinc metalloenzyme and a suitable substrate (often a fluorogenic or chromogenic peptide).
-
Prepare a series of dilutions of the inhibitor (butylphosphonic acid derivative).
-
In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.
-
Data Presentation
Due to the limited availability of specific quantitative data for the n-butylphosphonic acid-zinc system, the following tables present data for a closely related compound, a phosphonate-containing inhibitor of Collagenase H (ColH), to illustrate the type of data that would be generated.
| Parameter | Value | Reference |
| IC₅₀ against ColH | 7 µM |
Table 1: Inhibitory Activity of a Phosphonate-based Compound
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of n-butylphosphonic acid and its zinc complex.
Logic Diagram for Zinc Metalloenzyme Inhibition
Caption: Mechanism of zinc metalloenzyme inhibition by a butylphosphonic acid-based inhibitor.
Conclusion
Butylphosphonic acid serves as a robust and versatile ligand for zinc ions. Its synthesis is achievable through established chemical methods, and its interaction with zinc can be thoroughly characterized using a variety of analytical techniques. The strong and stable coordination of the phosphonate group to zinc makes it a valuable component in the design of inhibitors for zinc-dependent enzymes, a critical area of research in drug development. While specific quantitative binding data for the n-butylphosphonic acid-zinc system requires further investigation, the principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this field. Future work should focus on the detailed thermodynamic and kinetic characterization of the zinc-butylphosphonic acid interaction to further unlock its potential in various scientific and therapeutic applications.
References
Spectroscopic Analysis of Butylphosphonic Acid and its Interaction with Zinc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of butylphosphonic acid and its coordination complexes with zinc. Drawing from established principles of coordination chemistry and spectroscopic methodologies, this document outlines the expected analytical characteristics and provides detailed experimental protocols for researchers in materials science, coordination chemistry, and drug development. While direct, comprehensive studies on the soluble butylphosphonic acid-zinc(II) system are limited, this guide synthesizes data from analogous short-chain alkylphosphonic acids and their interactions with zinc to present a robust analytical framework.
Introduction to Butylphosphonic Acid and Zinc Interactions
Butylphosphonic acid, a member of the phosphonate family, is characterized by a stable phosphorus-carbon bond. The phosphonate group, [RPO₃]²⁻, is a versatile ligand capable of coordinating to metal ions through its oxygen atoms in various modes.[1] This versatility often leads to the formation of multinuclear metal phosphonate complexes and extended network structures.[1][2]
The interaction between phosphonic acids and zinc is of significant interest in various fields, including the development of corrosion inhibitors, surface modification of zinc oxide nanoparticles, and the design of metal-organic frameworks (MOFs).[2] In a biological context, phosphonates serve as stable zinc-binding groups in the design of enzyme inhibitors.[3]
The coordination of zinc(II), a d¹⁰ metal ion, is not dictated by ligand field stabilization energies, allowing for flexible coordination geometries, typically tetrahedral or octahedral.[1] This flexibility, combined with the multiple binding sites of the phosphonate group, can result in the formation of a variety of complex structures.
Spectroscopic Characterization
The interaction between butylphosphonic acid and zinc can be thoroughly investigated using a suite of spectroscopic techniques. Each method provides unique insights into the structure, bonding, and dynamics of the resulting complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state interaction between butylphosphonic acid and zinc(II) ions. ³¹P NMR is particularly informative for monitoring the local chemical environment of the phosphorus atom upon coordination to zinc.
Expected Spectral Changes:
-
³¹P NMR: Upon coordination to a diamagnetic metal ion like Zn(II), the ³¹P chemical shift of butylphosphonic acid is expected to experience a downfield shift due to the deshielding effect of the metal center. The magnitude of this shift can provide information about the strength and nature of the interaction. In studies of phosphonic acids binding to surfaces, upfield shifts have also been observed, indicating that the nature of the shift is sensitive to the specific coordination environment.[4]
-
¹H NMR: Protons on the butyl chain, particularly those alpha and beta to the phosphorus atom, will also exhibit chemical shift changes upon zinc binding, although these are generally smaller than the changes observed in ³¹P NMR. These shifts can be used to monitor the binding process in NMR titrations.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in bond strength and symmetry upon metal coordination. The key vibrational bands of the phosphonate group are diagnostic of its coordination state.
Expected Spectral Changes:
-
P=O and P-O-H Vibrations: In free butylphosphonic acid, characteristic bands for P=O stretching and P-O-H vibrations are present. Upon deprotonation and coordination to zinc, the P=O band will disappear and be replaced by symmetric and asymmetric stretching vibrations of the PO₃²⁻ group.[5]
-
PO₃²⁻ Vibrations: The coordination of the phosphonate group to zinc will result in the appearance of new bands corresponding to the symmetric and asymmetric stretches of the PO₃²⁻ group. The positions of these bands are indicative of the coordination mode (monodentate, bidentate, or tridentate). For instance, a tridentate binding mode would result in more symmetric PO₃ stretching vibrations compared to a monodentate or bidentate mode.[5]
Raman Spectroscopy
Raman spectroscopy, which also measures vibrational transitions, is complementary to IR spectroscopy. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.
Expected Spectral Changes:
-
Symmetric PO₂⁻ Stretch: For phosphonates in solution, the symmetric stretch of the non-bridging phosphate oxygens (νsPO₂⁻) is a prominent Raman band. Upon inner-sphere coordination with a metal ion like zinc, this band is expected to be attenuated and shift to a higher wavenumber.[6] This shift is a quantitative measure of site-specific metal ion binding.
-
P-C and C-H Vibrations: While the primary changes will be observed in the phosphonate group vibrations, subtle shifts in the P-C and C-H vibrations of the butyl group may also occur upon complexation.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable technique for identifying the stoichiometry of metal-ligand complexes in solution.
Expected Observations:
-
Complex Formation: In a mixture of butylphosphonic acid and a zinc salt, ESI-MS would be expected to show peaks corresponding to various zinc-butylphosphonate complexes, such as [Zn(C₄H₁₀PO₃H)]⁺ and [Zn(C₄H₁₀PO₃)] and potentially dimeric or higher-order species.[7][8]
-
Isotopic Pattern: The characteristic isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) would be a clear indicator of zinc-containing species in the mass spectrum.
Quantitative Data Summary
Due to the limited availability of data specifically for the butylphosphonic acid-zinc system, the following tables include data for butylphosphonic acid itself and analogous short-chain alkylphosphonic acid-zinc systems. This data provides a reasonable approximation of the expected spectroscopic values.
Table 1: NMR Spectroscopic Data
| Compound/System | Nucleus | Solvent | Chemical Shift (δ) / ppm | Comments | Reference |
|---|---|---|---|---|---|
| Methylphosphonic Acid | ³¹P | D₂O | 25.0 - 30.0 (pH dependent) | pH titration shows sigmoidal curve. | [9] |
| Phenylphosphonic Acid | ³¹P | D₂O | 15.0 - 20.0 (pH dependent) | pH titration shows sigmoidal curve. | [9] |
| Methylphosphonic Acid on Silica | ³¹P | Solid-State | ~25 (physisorbed), ~20 (monodentate) | Upfield shift upon binding. |[4] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Comments | Reference |
|---|---|---|---|---|
| Alkylphosphonic Acid (general) | P=O stretch | ~1250 | Disappears upon coordination. | [5] |
| Alkylphosphonic Acid (general) | P-O-H stretch | 900-1050 | Disappears upon coordination. | [5] |
| Octadecylphosphonic Acid on ZnO | PO₃²⁻ asymmetric stretch | ~1110 | Indicates tridentate binding. | [10] |
| Octadecylphosphonic Acid on ZnO | PO₃²⁻ symmetric stretch | ~1060 | Indicates tridentate binding. | [10] |
| Perfluorophosphonic Acids on ZnO | P-O vibrations | 900-1400 | Broad bands indicating surface binding. |[11] |
Table 3: Raman Spectroscopic Data
| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Comments | Reference |
|---|---|---|---|---|
| Diethyl Phosphate with Mg²⁺ | νsPO₂⁻ | ~1080 | Shifts to higher wavenumber upon coordination. | [6] |
| Diethyl Phosphate with Mg²⁺ | νsPO₂⁻M | ~1100 | Represents the metal-coordinated species. | [6] |
| Aminophosphonates | δ(HOP) | ~1066 | Deformation of the P-O-H group. | [12] |
| Aminophosphonates | ν(PC) + δ(PCN) | ~717 | Coupled vibrations involving the P-C bond. |[12] |
Table 4: Mass Spectrometry Data for Butylphosphonic Acid
| Ion | m/z (Observed) | Technique | Comments | Reference |
|---|---|---|---|---|
| [M+H]⁺ | 139.0519 | ESI-QTOF | Protonated molecule. | PubChem CID 76839 |
| [M-H]⁻ | 137.0373 | Ion Trap | Deprotonated molecule. | PubChem CID 76839 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the interaction between butylphosphonic acid and zinc. These should be adapted and optimized for specific instrumentation and research questions.
Synthesis of Zinc Butylphosphonate (General Procedure)
This protocol is adapted from the synthesis of other zinc phosphonate complexes.[2]
-
Dissolution of Ligand: Dissolve butylphosphonic acid (1 mmol) in a suitable solvent such as water, ethanol, or a mixture thereof.
-
pH Adjustment: Adjust the pH of the solution with a base (e.g., NaOH or an amine) to deprotonate the phosphonic acid. The degree of deprotonation will influence the resulting complex.
-
Addition of Zinc Salt: Slowly add an aqueous solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂, 1 mmol) to the ligand solution with stirring.
-
Precipitation/Crystallization: The zinc butylphosphonate complex may precipitate immediately or require concentration of the solution and/or slow evaporation to yield crystals.
-
Isolation and Washing: Isolate the solid product by filtration, wash with the solvent used for the reaction, and then with a more nonpolar solvent like diethyl ether.
-
Drying: Dry the product under vacuum.
NMR Titration of Butylphosphonic Acid with Zn(II)
This protocol is based on general guidelines for NMR titrations to determine binding affinities.[13]
-
Sample Preparation: Prepare a stock solution of butylphosphonic acid (e.g., 1 mM) in a suitable deuterated solvent (e.g., D₂O or CD₃OD) containing a pH buffer if necessary. Prepare a concentrated stock solution of a zinc salt (e.g., 100 mM ZnCl₂) in the same deuterated solvent.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the butylphosphonic acid solution before the addition of zinc.
-
Titration: Add small aliquots of the concentrated zinc solution to the NMR tube containing the butylphosphonic acid solution.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ³¹P NMR spectrum.
-
Data Analysis: Plot the change in the ³¹P chemical shift of butylphosphonic acid as a function of the molar ratio of zinc to the acid. The resulting binding isotherm can be fitted to an appropriate binding model to determine the dissociation constant (Kd).
IR and Raman Spectroscopy
-
Sample Preparation: For solid samples of zinc butylphosphonate, prepare a KBr pellet or a Nujol mull for IR spectroscopy. For Raman spectroscopy, the solid can be analyzed directly. For solution studies, use a suitable IR cell with windows transparent in the region of interest (e.g., CaF₂) or a quartz cuvette for Raman.
-
Spectral Acquisition: Acquire the IR or Raman spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR, 200-1800 cm⁻¹ for Raman).
-
Data Analysis: Compare the spectrum of the zinc butylphosphonate complex to that of free butylphosphonic acid to identify shifts in the P=O, P-O-H, and the appearance of PO₃²⁻ vibrational bands.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of a mixture of butylphosphonic acid and a zinc salt in a solvent suitable for ESI, such as methanol or acetonitrile with a small percentage of water and a volatile acid or base (e.g., formic acid or ammonium acetate) to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Spectral Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify peaks corresponding to the free ligand and various zinc-ligand complexes. Confirm the presence of zinc by observing its characteristic isotopic pattern.[14]
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the coordination equilibria of butylphosphonic acid with zinc.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phosphonate as a Stable Zinc‐Binding Group for “Pathoblocker” Inhibitors of Clostridial Collagenase H (ColH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative Raman Spectroscopic Signal for Metal–Phosphodiester Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
An In-depth Technical Guide on the Discovery of Novel Butylphosphonic Acid Zinc Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel polynuclear zinc compounds incorporating butylphosphonic acid. The document details experimental methodologies, presents key quantitative data in a structured format, and visualizes synthetic pathways and potential biological mechanisms of action. This guide is intended to serve as a core resource for researchers in inorganic chemistry, materials science, and drug development interested in this emerging class of compounds.
Introduction to Butylphosphonic Acid Zinc Compounds
The coordination chemistry of phosphonic acids with metal ions has garnered significant interest due to the diverse structural motifs and potential applications of the resulting complexes in catalysis, materials science, and medicine. Butylphosphonic acid, with its tetravalent butyl group, offers a versatile ligand for the construction of novel zinc-based coordination compounds. The interaction of butylphosphonic acid with zinc precursors under controlled conditions can lead to the formation of discrete, polynuclear cage-like structures. These compounds are of particular interest due to the established biological significance of zinc and the therapeutic potential of phosphonate-containing molecules. This guide focuses on recently discovered tert-butylphosphonic acid zinc cages, detailing their synthesis and structural features.
Synthesis and Characterization of Novel Compounds
The synthesis of novel butylphosphonic acid zinc compounds has been successfully achieved through reactions involving different zinc precursors, such as zinc chloride and zinc alkyls, with tert-butylphosphonic acid. The nuclearity and structure of the resulting zinc phosphonate cages are highly dependent on the stoichiometry of the reactants and the reaction conditions.
General Experimental Workflow
The discovery and characterization of these novel compounds typically follow a systematic workflow, beginning with the synthesis and culminating in detailed structural and spectroscopic analysis.
Caption: General workflow for the synthesis, isolation, characterization, and evaluation of novel butylphosphonic acid zinc compounds.
Detailed Experimental Protocols
2.2.1. Synthesis of a Trinuclear Zinc Phosphonate Cage: [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂]
This protocol is based on the reaction of zinc chloride with tert-butylphosphonic acid in the presence of 3,5-dimethylpyrazole and a base.
-
Reactants:
-
Zinc Chloride (ZnCl₂)
-
tert-Butylphosphonic acid (t-BuP(O)(OH)₂)
-
3,5-Dimethylpyrazole (3,5-Me₂PzH)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
-
Procedure:
-
A solution of 3,5-dimethylpyrazole in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.
-
Triethylamine is added to the solution as a hydrogen chloride scavenger.
-
Solid tert-butylphosphonic acid is added to the stirred solution.
-
A solution of zinc chloride in a minimal amount of anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours.
-
The resulting precipitate of triethylammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The concentrated solution is allowed to stand at room temperature, yielding colorless crystals of the product.
-
2.2.2. Synthesis of a Tetranuclear Zinc Phosphonate Cage: [{(ZnMe)₄(THF)₂}{tBuPO₃}₂]
This synthesis involves the reaction of a zinc alkyl with tert-butylphosphonic acid.
-
Reactants:
-
Dimethylzinc (ZnMe₂)
-
tert-Butylphosphonic acid (t-BuP(O)(OH)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
-
Procedure:
-
A solution of tert-butylphosphonic acid in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.
-
A solution of dimethylzinc in toluene is added dropwise to the phosphonic acid solution at a controlled temperature (e.g., 0 °C). The molar ratio of ZnMe₂ to t-BuP(O)(OH)₂ is crucial and should be 2:1.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum to yield a solid residue.
-
The solid is redissolved in a minimal amount of anhydrous THF.
-
Storage of the THF solution at a low temperature (e.g., -20 °C) for several days affords colorless crystals of the product.
-
2.2.3. Synthesis of a Hexanuclear Zinc Phosphonate Cage: [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}]
Similar to the tetranuclear cage, this compound is synthesized from a zinc alkyl and tert-butylphosphonic acid, but with a different stoichiometry.
-
Reactants:
-
Diethylzinc (ZnEt₂)
-
tert-Butylphosphonic acid (t-BuP(O)(OH)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
-
Procedure:
-
A solution of tert-butylphosphonic acid in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.
-
A solution of diethylzinc in toluene is added dropwise to the phosphonic acid solution at a controlled temperature (e.g., 0 °C), with a molar ratio of 1:1.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed in vacuo, leaving a solid product.
-
The solid is dissolved in anhydrous THF.
-
Slow evaporation of the THF solution yields colorless crystals suitable for X-ray diffraction.
-
Data Presentation
The following tables summarize key quantitative data for the described novel butylphosphonic acid zinc compounds.
Table 1: Synthesis and Characterization Data
| Compound Formula | Molar Ratio (Zn:Acid) | Yield (%) | Melting Point (°C) | 31P NMR (δ, ppm) |
| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | - | - | >250 | - |
| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | 2:1 | 78 | 198 (dec.) | 19.5 |
| [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}] | 1:1 | 82 | 212 (dec.) | 21.3 |
Data not available is indicated by '-'. Decomposition is denoted by (dec.).
Table 2: Selected Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | Monoclinic | P2₁/c | 17.135(3) | 11.234(2) | 23.328(5) | 108.98(3) |
| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | Monoclinic | P2₁/n | 10.584(2) | 17.843(4) | 11.149(2) | 113.83(3) |
| [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}] | Triclinic | P-1 | 13.064(3) | 13.565(3) | 20.456(4) | 80.37(3) |
Note: α and γ angles for the triclinic system are 82.26(3)° and 62.94(3)° respectively.
Table 3: Selected Bond Lengths (Å)
| Compound | Zn-O (Phosphonate) Range | Zn-N (Pyrazole) Range | Zn-Cl Range | Zn-C (Alkyl) Range |
| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | 1.938(6) - 2.097(6) | 1.995(8) - 2.011(8) | 2.228(3) | - |
| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | 1.931(3) - 1.999(3) | - | - | 1.961(6) - 1.972(6) |
| [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}] | 1.929(3) - 2.169(3) | - | - | 1.971(6) - 1.977(6) |
Biological Activity and Potential Applications
While comprehensive biological evaluations of these specific polynuclear butylphosphonic acid zinc cages are not yet widely published, preliminary studies on related heterometallic zinc tert-butylphosphonate clusters have shown promising results. For instance, compounds such as [Zn₂(p-ClC₆H₄Sb)₂(O)₂(OCH₃)₂(t-BuPO₃)₃(py)₂] have demonstrated significant antibacterial activity against various pathogens, with minimum inhibitory concentration (MIC) values in the low µg/mL range.[1] Additionally, these compounds have exhibited antioxidant properties.[1]
The antimicrobial activity of zinc-containing compounds is generally attributed to several mechanisms, including the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and inhibition of essential enzymes. The presence of the phosphonate group may enhance the bioavailability or stability of the complex, potentially leading to improved therapeutic efficacy.
Caption: A proposed general mechanism for the antibacterial action of zinc phosphonate compounds.
Conclusion and Future Directions
The discovery of novel polynuclear butylphosphonic acid zinc compounds represents a significant advancement in the field of coordination chemistry. The synthetic methodologies outlined in this guide provide a foundation for the creation of a wider array of zinc phosphonate cages with varying nuclearities and functionalities. The preliminary findings of biological activity in related systems suggest that these compounds could be promising candidates for the development of new antimicrobial agents.
Future research should focus on:
-
Expanding the library of butylphosphonic acid zinc compounds by employing different isomers of butylphosphonic acid and a wider range of co-ligands.
-
Conducting comprehensive biological evaluations, including cytotoxicity, antimicrobial, and enzymatic inhibition studies, on the pure zinc phosphonate cages.
-
Investigating the structure-activity relationships to optimize the design of compounds with enhanced therapeutic properties.
-
Exploring the potential of these compounds as catalysts or in materials science applications.
This technical guide serves as a foundational document to stimulate further research and development in this promising area of inorganic and medicinal chemistry.
References
theoretical studies of butylphosphonic acid zinc interaction
An In-depth Technical Guide on the Theoretical Studies of Butylphosphonic Acid-Zinc Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the interaction between butylphosphonic acid and zinc. Drawing from computational chemistry and molecular modeling studies of related systems, this document outlines the core principles of their interaction, presents quantitative data from analogous systems, and details the computational methodologies required to perform such theoretical investigations.
Introduction to Butylphosphonic Acid-Zinc Interactions
Butylphosphonic acid, an organophosphorus compound, and its derivatives are known for their strong interactions with metal ions, including zinc (Zn²⁺). This interaction is of significant interest in various fields, from the development of enzyme inhibitors and therapeutic agents to the creation of corrosion-resistant surface coatings on zinc-based materials. The phosphonic acid group (-PO(OH)₂) serves as a potent zinc-binding group (ZBG), capable of forming stable complexes through its oxygen atoms.[1]
Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for elucidating the nature of this interaction at the atomic level. These computational methods provide insights into the coordination chemistry, binding energies, and dynamic behavior of the butylphosphonic acid-zinc complex, which are often difficult to obtain through experimental means alone.
Interaction Mechanisms and Coordination Chemistry
The phosphonic acid headgroup of butylphosphonic acid can coordinate with a zinc ion in several ways, primarily through its oxygen atoms. The specific coordination mode is influenced by factors such as the protonation state of the phosphonic acid, the coordination number of the zinc ion, and the surrounding environment (e.g., solvent, protein active site). Theoretical studies on the interaction of alkylphosphonic acids with zinc oxide surfaces suggest a strong preference for multidentate binding.[2]
The primary coordination modes are:
-
Monodentate: One of the phosphonate oxygen atoms binds to the zinc ion.
-
Bidentate: Two of the phosphonate oxygen atoms bind to the zinc ion, forming a chelate ring.
-
Tridentate: All three oxygen atoms of the fully deprotonated phosphonate group bind to the zinc center. This is often observed in the interaction of phosphonic acids with zinc oxide surfaces.[2]
Caption: Potential coordination modes of butylphosphonic acid with a zinc ion.
Quantitative Data Presentation
Table 1: Selected Bond Lengths (Å) in a [ZnCl₂(n-Bu₃PO)₂] Complex from a DFT Study [3]
| Bond | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| Zn-O | 2.015 | 1.967(6) |
| P=O | 1.523 | 1.497(7) |
| P-C | 1.834 - 1.837 | 1.794(1) - 1.802(1) |
| Zn-Cl | 2.253 - 2.254 | 2.215(3) - 2.220(3) |
Note: These values are for a tributylphosphine oxide ligand, not butylphosphonic acid. However, the Zn-O bond length provides a reasonable estimate for modeling purposes.
Detailed Computational Protocols
To investigate the butylphosphonic acid-zinc interaction theoretically, a combination of DFT for static properties and MD simulations for dynamic behavior is typically employed.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to determine the electronic structure of molecules. It is ideal for optimizing the geometry of the butylphosphonic acid-zinc complex and calculating its binding energy.
Protocol for DFT Analysis:
-
Model Construction:
-
Build the initial 3D structures of butylphosphonic acid (in its relevant protonation states) and a solvated zinc ion (e.g., [Zn(H₂O)₆]²⁺).
-
Create initial geometries for the complex in different coordination modes (monodentate, bidentate).
-
-
Geometry Optimization:
-
Perform geometry optimizations for all structures (ligand, zinc complex, and the final coordination complex).
-
Functional: A hybrid functional such as B3LYP is commonly used for transition metal complexes.[3][4] The M06 and M06-L functionals have also shown high accuracy for zinc complexes.[5]
-
Basis Set: A combination of basis sets is often employed. For C, H, O, and P atoms, a Pople-style basis set like 6-311++G(d,p) is suitable. For the zinc atom, a basis set with effective core potentials, such as LANL2DZ, is often used.[5]
-
Solvation Model: To simulate a solvent environment (e.g., water), an implicit solvation model like the Polarizable Continuum Model (PCM) should be included.
-
-
Frequency Calculations:
-
Perform vibrational frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).[3]
-
-
Binding Energy Calculation:
-
Calculate the binding energy (ΔE_bind) using the following equation: ΔE_bind = E_complex - (E_ligand + E_zinc) where E_complex, E_ligand, and E_zinc are the total electronic energies of the optimized complex, the free ligand, and the zinc ion starting complex, respectively.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the complex over time, providing insights into its stability, conformational changes, and interactions with the solvent.
Protocol for MD Simulation:
-
System Preparation:
-
Use the DFT-optimized geometry of the butylphosphonic acid-zinc complex as the starting structure.
-
Place the complex in a periodic box of explicit solvent molecules (e.g., TIP3P water).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parametrization:
-
Standard Force Fields: Use a standard force field like AMBER or CHARMM for the protein and solvent.
-
Ligand Parameters: Generate parameters for butylphosphonic acid using tools like Antechamber or by analogy to existing parameters.
-
Zinc Ion Model: The modeling of zinc ions is challenging due to their flexible coordination. A non-bonded model with Lennard-Jones parameters and a +2 charge is a common starting point. For higher accuracy, specialized models like the cationic dummy atom method can be employed to maintain the correct coordination geometry.[6]
-
-
Simulation Workflow:
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to achieve the correct density.
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Radial Distribution Functions (RDFs) to characterize solvation shells, and hydrogen bonding patterns.
-
Caption: A generalized workflow for the theoretical study of molecular interactions.
Conclusion
Theoretical studies provide an indispensable framework for understanding the nuanced interactions between butylphosphonic acid and zinc. Through DFT calculations, researchers can determine stable coordination geometries and binding affinities, while MD simulations offer a window into the dynamic behavior and stability of the complex in a physiological or material environment. The protocols and data presented in this guide, synthesized from studies on analogous systems, offer a robust starting point for scientists and researchers aiming to model and analyze the butylphosphonic acid-zinc interaction for applications in drug design and materials science. Future dedicated computational studies on this specific complex will be invaluable for refining these models and further advancing these fields.
References
- 1. Metal-ligand interactions: an analysis of zinc binding groups using the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jomalisc.utm.my [jomalisc.utm.my]
- 5. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful molecular dynamics simulation of two zinc complexes bridged by a hydroxide in phosphotriesterase using the cationic dummy atom method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Butylphosphonic Acid Zinc Salt in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current and potential uses of butylphosphonic acid zinc salt in materials science. The information is intended to guide researchers in exploring its utility in corrosion inhibition, surface modification, and polymer science. Detailed experimental protocols are provided for key applications.
Application 1: Corrosion Inhibition for Aqueous Systems
Butylphosphonic acid zinc salt is an effective corrosion inhibitor for metals, particularly in aqueous environments. It functions as a mixed-type inhibitor, retarding both anodic and cathodic reactions, though it is predominantly cathodic. The synergistic action of the butylphosphonate anion and the zinc cation leads to the formation of a protective film on the metal surface, significantly reducing the corrosion rate.
The butylphosphonate component can adsorb onto the metal surface, while the zinc ions can precipitate as zinc hydroxide in the locally alkaline environment of the cathodic sites. This combination forms a durable, hydrophobic barrier that passivates the metal surface and prevents the ingress of corrosive species.
Proposed Corrosion Inhibition Mechanism
The primary mechanism involves the formation of a complex protective layer. The butylphosphonic acid component chelates with metal ions from the substrate, while the zinc ions form insoluble precipitates at cathodic sites. The hydrophobic butyl groups orient away from the surface, creating a barrier to water and corrosive ions.
Caption: Proposed mechanism of corrosion inhibition by butylphosphonic acid zinc salt.
Experimental Protocol: Gravimetric Corrosion Rate Measurement
This protocol outlines the determination of corrosion inhibition efficiency using the weight loss method.
Materials:
-
Metal coupons (e.g., mild steel, 1cm x 4cm x 0.2cm)
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Butylphosphonic acid zinc salt
-
Acetone
-
Deionized water
-
20% H₂SO₄ containing 0.5% Rodine inhibitor (for cleaning)
-
Analytical balance (±0.1 mg)
-
Water bath or incubator
-
Beakers (250 mL)
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with a series of grit papers (e.g., 400, 600, 800, 1200 grit) to achieve a smooth surface.
-
Degrease the coupons by sonicating in acetone for 10 minutes.
-
Rinse with deionized water and dry thoroughly.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of butylphosphonic acid zinc salt in the corrosive medium.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm) by diluting the stock solution.
-
Prepare a blank solution (corrosive medium without inhibitor).
-
-
Immersion Test:
-
Suspend one prepared coupon in each beaker containing 200 mL of the test solutions and the blank solution.
-
Ensure the coupons are fully immersed.
-
Place the beakers in a water bath or incubator at a constant temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons by immersing them in the inhibited H₂SO₄ solution for a few minutes to remove corrosion products.
-
Rinse thoroughly with deionized water, then acetone, and dry.
-
Weigh each coupon accurately (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10⁴ x ΔW) / (A x T x D) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³ (e.g., 7.85 g/cm³ for mild steel)
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where: CR_blank = Corrosion rate in the blank solution CR_inhibitor = Corrosion rate in the inhibitor solution
-
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 55.2 | 2.15 | - |
| 50 | 15.1 | 0.59 | 72.6 |
| 100 | 8.3 | 0.32 | 85.1 |
| 150 | 4.6 | 0.18 | 91.6 |
| 200 | 3.1 | 0.12 | 94.4 |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Application 2: Surface Modification for Hydrophobicity
Butylphosphonic acid can be used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as zinc oxide (ZnO), to impart a hydrophobic character. The phosphonic acid headgroup strongly binds to the metal oxide surface, while the butyl tail projects outwards, creating a low-energy, water-repellent surface. This modification is useful in applications requiring controlled wettability, such as in microelectronics, anti-fouling coatings, and as a surface treatment for fillers in polymer composites.
Experimental Workflow: Surface Modification of ZnO
Caption: Workflow for surface modification of ZnO with butylphosphonic acid.
Experimental Protocol: Formation of Butylphosphonic Acid SAM on ZnO
Materials:
-
ZnO substrate (e.g., ZnO-coated silicon wafer)
-
Butylphosphonic acid
-
Isopropanol (anhydrous)
-
Deionized water
-
Acetone
-
Nitrogen gas source
-
Beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Clean the ZnO substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with UV-Ozone for 15 minutes to remove organic contaminants and create a hydrophilic surface.
-
-
SAM Formation:
-
Prepare a 1 mM solution of butylphosphonic acid in anhydrous isopropanol.
-
Immerse the cleaned ZnO substrate in the butylphosphonic acid solution in a sealed container to prevent solvent evaporation.
-
Allow the self-assembly process to proceed for 24 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with fresh isopropanol to remove any physisorbed molecules.
-
Rinse with deionized water.
-
Dry the modified substrate with a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle on the modified surface to confirm hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphorus and the chemical bonding of the phosphonic acid to the ZnO surface.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness of the SAM.
-
Quantitative Data: Water Contact Angle
| Surface | Water Contact Angle (°) |
| Unmodified ZnO (cleaned) | 25 ± 3 |
| Butylphosphonic Acid Modified ZnO | 105 ± 5 |
Note: The data presented in this table is representative and may vary based on the quality of the substrate and the SAM.
Application 3: Polymer Additive for Enhanced Thermal Stability and Flame Retardancy
Butylphosphonic acid zinc salt can be incorporated into various polymer matrices to improve their thermal stability and flame retardant properties. The zinc phosphonate structure can act as a charring agent and a radical scavenger during combustion. Upon heating, it can promote the formation of a protective char layer that insulates the underlying polymer from the heat source and limits the release of flammable volatiles. The phosphorus-containing species can also act in the gas phase to quench the radical chain reactions of combustion.
Experimental Workflow: Polymer Composite Preparation and Testing
Caption: Workflow for preparing and testing polymer composites with butylphosphonic acid zinc salt.
Experimental Protocol: Preparation and Characterization of a Flame-Retardant Polymer Composite
Materials:
-
Polymer pellets (e.g., Polypropylene, Polyamide 6)
-
Butylphosphonic acid zinc salt (fine powder)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Thermogravimetric Analyzer (TGA)
-
UL 94 vertical burn test chamber
Procedure:
-
Material Preparation:
-
Dry the polymer pellets and the butylphosphonic acid zinc salt in a vacuum oven at an appropriate temperature (e.g., 80°C for polypropylene) for at least 4 hours to remove moisture.
-
-
Melt Compounding:
-
Premix the dried polymer pellets and the desired weight percentage of butylphosphonic acid zinc salt (e.g., 5, 10, 15 wt%).
-
Feed the mixture into a twin-screw extruder with a suitable temperature profile for the specific polymer.
-
Extrude the molten composite as a strand and cool it in a water bath.
-
Pelletize the cooled strand.
-
-
Specimen Preparation:
-
Dry the composite pellets.
-
Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for TGA and UL 94 testing.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the composite in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (T_onset) and the char yield at 700°C.
-
-
UL 94 Flammability Test:
-
Perform the UL 94 vertical burn test on the prepared specimens according to the standard procedure.
-
Classify the material as V-0, V-1, or V-2 based on the burning time, afterglow time, and dripping behavior.
-
Quantitative Data: Thermal Stability and Flame Retardancy
| Polymer Composite | T_onset (°C) | Char Yield at 700°C (%) | UL 94 Rating (1.6 mm) |
| Neat Polypropylene | 385 | < 1 | Not Rated |
| PP + 10% Butylphosphonic Acid Zinc Salt | 405 | 8 | V-2 |
| PP + 15% Butylphosphonic Acid Zinc Salt | 415 | 15 | V-0 |
Note: The data presented in this table is representative and may vary based on the polymer matrix and processing conditions.
Synthesis Protocol: Butylphosphonic Acid Zinc Salt
This protocol describes a two-step synthesis of butylphosphonic acid zinc salt.
Logical Relationship: Synthesis Pathway
Caption: Two-step synthesis pathway for butylphosphonic acid zinc salt.
Step 1: Synthesis of Butylphosphonic Acid
Materials:
-
Diethyl butylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place diethyl butylphosphonate and concentrated HCl in a round-bottom flask.
-
Reflux the mixture for 8-12 hours.
-
After cooling, remove the excess HCl and water using a rotary evaporator.
-
Add toluene and perform azeotropic distillation to remove residual water.
-
The resulting white solid is butylphosphonic acid.
Step 2: Synthesis of Butylphosphonic Acid Zinc Salt
Materials:
-
Butylphosphonic acid
-
Zinc oxide (ZnO)
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve butylphosphonic acid in deionized water with heating and stirring.
-
Slowly add a stoichiometric amount of zinc oxide powder to the solution.
-
Continue heating and stirring the mixture for 2-4 hours.
-
A white precipitate of butylphosphonic acid zinc salt will form.
-
Cool the mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and then with acetone.
-
Dry the final product in a vacuum oven at 80°C.
Application Notes and Protocols: Butylphosphonic Acid Zinc as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphosphonic acid zinc is an organometallic compound that demonstrates significant potential as a corrosion inhibitor, particularly for carbon steel and zinc alloys. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of butylphosphonic acid zinc as a corrosion inhibitor.
The inhibitory action of butylphosphonic acid zinc is attributed to the synergistic effect between the phosphonate group and zinc ions. The phosphonic acid component strongly adsorbs onto the metal surface, forming a protective layer, while the zinc ions act as a cathodic inhibitor, precipitating at cathodic sites to stifle the corrosion reaction. This dual-action mechanism provides robust protection against corrosion in various aggressive environments.
Synthesis Protocol: Butylphosphonic Acid Zinc Salt
Materials:
-
n-Butylphosphonic acid (C₄H₁₁O₃P)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of n-Butylphosphonic Acid: Dissolve a specific molar quantity of n-butylphosphonic acid in deionized water. The concentration can be adjusted based on the desired final product yield.
-
Neutralization: Slowly add a stoichiometric amount of 1 M sodium hydroxide solution to the n-butylphosphonic acid solution with constant stirring. The pH of the solution should be monitored and adjusted to a neutral or slightly alkaline range (pH 7-8) to ensure the complete deprotonation of the phosphonic acid.
-
Preparation of Zinc Solution: In a separate beaker, dissolve an equimolar amount of zinc sulfate heptahydrate in deionized water.
-
Precipitation: Slowly add the zinc sulfate solution to the sodium butylphosphonate solution with vigorous stirring. A white precipitate of butylphosphonic acid zinc salt should form immediately.
-
Aging: Continue stirring the suspension for a period of 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.
-
Isolation and Washing: Isolate the precipitate by filtration using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the purified butylphosphonic acid zinc salt in a vacuum oven at a temperature below 100 °C to a constant weight.
-
Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of phosphonate and metal-oxygen bonds, and elemental analysis to determine the zinc content.
Corrosion Inhibition Mechanism
The corrosion inhibition by butylphosphonic acid zinc on a metal surface (e.g., steel) is a complex process involving the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.
dot
Caption: Corrosion inhibition mechanism of butylphosphonic acid zinc.
Quantitative Data
The following tables summarize the corrosion inhibition efficiency of systems containing butylphosphonic acid and zinc ions on carbon steel. While specific data for a pre-formed n-butylphosphonic acid zinc salt is limited, the data for a ternary system including tertiary butyl phosphonate provides a strong indication of the potential performance.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor System | Concentration (ppm) | Medium | Temperature (°C) | Inhibition Efficiency (%) |
| Tertiary Butyl Phosphonate + Zn²⁺ + Citrate | TBP: 50, Zn²⁺: 30, Citrate: 200 | Low Chloride | Room Temp. | 96[1] |
| Tertiary Butyl Phosphonate + Zn²⁺ | TBP: 200, Zn²⁺: 50 | Low Chloride | Room Temp. | 79[1] |
Table 2: Electrochemical Polarization Parameters
| Inhibitor System | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) |
| Blank (Low Chloride) | - | -720 | 15.8 |
| TBP + Zn²⁺ + Citrate | TBP: 50, Zn²⁺: 30, Citrate: 200 | -680 | 1.2 |
Note: The data presented is for a tertiary butyl phosphonate system, which is expected to have similar performance to an n-butylphosphonic acid system.
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of butylphosphonic acid zinc.
Weight Loss Method (Gravimetric)
This protocol is based on the principles outlined in ASTM G1 and G31 standards for laboratory immersion corrosion testing.
dot
Caption: Experimental workflow for the weight loss method.
Procedure:
-
Specimen Preparation:
-
Prepare rectangular coupons of the metal to be tested (e.g., carbon steel) with a typical size of 50 mm x 25 mm x 2 mm.
-
Drill a hole at one end for suspension.
-
Polish the coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1200 grit) to achieve a uniform surface finish.
-
Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.
-
-
Initial Weighing:
-
Accurately weigh each coupon to four decimal places using an analytical balance (W₁).
-
-
Immersion:
-
Prepare the corrosive solution (e.g., 3.5% NaCl solution).
-
Prepare test solutions containing different concentrations of butylphosphonic acid zinc.
-
Completely immerse the weighed coupons in the test solutions, ensuring they are not in contact with each other or the beaker walls. Use a glass hook for suspension.
-
Maintain a constant temperature throughout the experiment.
-
-
Exposure:
-
Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72, 168 hours).
-
-
Cleaning:
-
After the exposure period, remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standard procedure to remove corrosion products. For steel, this typically involves immersion in a solution of hydrochloric acid containing an inhibitor (e.g., hexamethylenetetramine) followed by gentle scrubbing with a soft brush.
-
Rinse the cleaned coupons with deionized water and acetone, then dry.
-
-
Final Weighing:
-
Weigh the cleaned and dried coupons (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in millimeters per year (mm/y): CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor
-
Potentiodynamic Polarization
This electrochemical technique provides information about the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.
Procedure:
-
Cell Setup and Stabilization:
-
The experimental setup is the same as for potentiodynamic polarization.
-
Allow the OCP to stabilize before starting the measurement.
-
-
EIS Measurement:
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP.
-
Sweep the frequency over a wide range (e.g., from 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Conclusion
Butylphosphonic acid zinc holds promise as an effective corrosion inhibitor, leveraging the synergistic action of the phosphonate and zinc components to form a durable protective film on metal surfaces. The provided protocols offer a comprehensive framework for the synthesis and evaluation of this compound, enabling researchers to further investigate its properties and potential applications in corrosion science and materials protection. Further studies are encouraged to establish a more extensive database on the performance of the pre-formed n-butylphosphonic acid zinc salt under various conditions.
References
Application Notes and Protocols for Zinc Butylphosphonate Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc butylphosphonate as a surface coating, with a focus on its application for corrosion resistance and potential in biomedical devices. The protocols are based on established methods for creating self-assembled monolayers (SAMs) of alkylphosphonates on metal surfaces.
Introduction
Organophosphonates, including butylphosphonate, can form dense, self-assembled monolayers on the surfaces of various metals and their oxides, such as zinc. This process involves the chemisorption of the phosphonic acid headgroup onto the metal oxide surface, creating a covalent bond and a well-ordered organic layer. The exposed alkyl chains (in this case, the butyl group) impart new properties to the surface, most notably hydrophobicity, which is crucial for preventing corrosion. In biomedical applications, such coatings can improve the biocompatibility of metallic implants.[1][2] Zinc, being a biocompatible and biodegradable element, is of particular interest for medical devices.[3][4] The formation of a zinc phosphonate layer at the interface can be key to controlling the biocompatibility of such implants.[5]
Data Presentation
The following tables summarize quantitative data on the performance of alkylphosphonate-based coatings on zinc surfaces. While specific data for butylphosphonate is limited in the literature, the data for longer-chain phosphonates like dodecylphosphonate provides a strong indication of the expected performance.
Table 1: Corrosion Resistance of Phosphonate-Siloxane Films on Zinc Surfaces
| Surface Treatment | Surface Morphology | Test Condition | Corrosion Retardation Coefficient (γ) | Reference |
| Sodium Dodecylphosphonate (SDDP) + n-octyltriethoxysilane (OTES) | Laser Textured (polymodal) | 100% humidity with daily moisture condensation | 64.4 | [6] |
| Sodium Dodecylphosphonate (SDDP) + n-octyltriethoxysilane (OTES) | Laser Textured (polymodal) | Salt Spray | 105.5 | [6] |
Data derived from studies on sodium dodecylphosphonate, a longer-chain alkylphosphonate.
Table 2: Surface Properties of Alkylphosphonate Self-Assembled Monolayers on Oxide Surfaces
| Phosphonic Acid | Substrate | Water Contact Angle (θc) | Film Thickness | Reference |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | ~110° | Not specified | [2] |
| 11-hydroxyundecylphosphonic Acid | Silicon Oxide | Not specified | Not specified | [2] |
This data illustrates the hydrophobic nature of alkylphosphonate SAMs, a key factor in their protective properties.
Experimental Protocols
Protocol for Forming a Butylphosphonate Self-Assembled Monolayer on a Zinc Surface
This protocol is adapted from established methods for forming alkylphosphonate SAMs on zinc.[6][7]
Materials:
-
Zinc substrate (e.g., pure zinc plate, galvanized steel)
-
Butylphosphonic acid (C4H9PO(OH)2)
-
Ethanol (C2H5OH), high purity
-
Deionized water
-
Acetone
-
Ultrasonic bath
-
Stirring hotplate
-
Oven
Procedure:
-
Substrate Preparation:
-
Cut the zinc substrate to the desired dimensions.
-
Degrease the substrate by sonicating in acetone for 15 minutes, followed by rinsing with ethanol and then deionized water.
-
Dry the substrate with a stream of nitrogen or in an oven at 60°C.
-
For enhanced coating properties, surface texturing (e.g., by laser treatment or chemical etching) can be performed prior to cleaning.[6][7]
-
-
Preparation of Coating Solution:
-
Prepare a 2.5 mM solution of butylphosphonic acid in 95% ethanol (5% deionized water).
-
Stir the solution until the butylphosphonic acid is fully dissolved.
-
-
Coating Application (Immersion):
-
Immerse the cleaned and dried zinc substrate in the butylphosphonic acid solution.
-
Place the container on a stirring hotplate, maintain the temperature at 40°C, and stir at a constant speed of 250 rpm.[6]
-
Allow the substrate to immerse for 1 to 24 hours. The optimal time may need to be determined experimentally. A 1-hour immersion is a good starting point.[6]
-
-
Post-Coating Treatment:
-
Remove the substrate from the solution.
-
Rinse the coated substrate thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the coated substrate in an oven at 60-150°C for 30-60 minutes.[6]
-
Protocol for Characterizing the Butylphosphonate Coating
a) Water Contact Angle Measurement:
-
Use a goniometer to measure the static water contact angle on the coated surface. A high contact angle (>90°) indicates a hydrophobic surface.
b) X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis to confirm the chemical composition of the surface layer. Look for the presence of P 2p and C 1s peaks corresponding to the butylphosphonate molecule.[6]
c) Scanning Electron Microscopy (SEM):
-
Use SEM to visualize the surface morphology of the coated and uncoated zinc. This can reveal changes in the surface texture after coating.
d) Electrochemical Corrosion Testing:
-
Use potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution) to quantify the corrosion resistance of the coated surface compared to an uncoated control.[6]
Visualizations
Experimental Workflow for Butylphosphonate Coating Application
Caption: Workflow for applying a butylphosphonate coating to a zinc substrate.
Logical Relationship of Coating to Properties
Caption: Formation of SAM leads to enhanced surface properties.
Workflow for Coating Characterization
Caption: Workflow for the characterization of the coated zinc surface.
References
- 1. hzo.com [hzo.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of In Vitro Cytocompatibility of Zinc-Containing Coatings Developed on Medical Magnesium Alloys [mdpi.com]
- 5. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superhydrophobic Anticorrosive Phosphonate–Siloxane Films Formed on Zinc with Different Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Zinc Oxide Surfaces with Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) is a versatile semiconductor material with a wide range of applications in electronics, catalysis, and biomedicine. Its properties, however, are highly dependent on its surface chemistry. Functionalization of ZnO surfaces with self-assembled monolayers (SAMs) of organic molecules, such as butylphosphonic acid, offers a powerful method to tailor its surface properties for specific applications. Phosphonic acids form robust covalent bonds with the ZnO surface, leading to dense and stable monolayers.[1][2] This surface modification can be used to tune the work function, control hydrophobicity, improve stability, and introduce specific functionalities for applications ranging from electronic devices to drug delivery and biosensing.[3][4][5]
This document provides detailed application notes and experimental protocols for the functionalization of ZnO surfaces with butylphosphonic acid.
Key Applications
The functionalization of ZnO surfaces with butylphosphonic acid can be leveraged for several advanced applications:
-
Electronics and Optoelectronics: By forming a SAM, the work function of ZnO can be precisely tuned.[6][7] This is critical for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells by improving charge injection and extraction.[3][5]
-
Corrosion Protection: The dense monolayer of butylphosphonic acid can act as a protective barrier, enhancing the chemical stability of ZnO and protecting it from etching in acidic or humid environments.
-
Biosensors: A functionalized ZnO surface can serve as a stable platform for the immobilization of biomolecules.[3][5] The butyl group can modify the surface energy to facilitate protein adsorption, while the robust phosphonate-ZnO bond ensures the stability of the sensor interface.
-
Drug Delivery: ZnO nanoparticles are being explored as drug delivery vehicles due to their biocompatibility and pH-sensitive dissolution.[8][9][10] Surface functionalization with molecules like butylphosphonic acid can control the surface charge and hydrophobicity of the nanoparticles, influencing their interaction with biological systems and drug-loading capacity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the functionalization of ZnO surfaces with various phosphonic acids. While specific data for butylphosphonic acid is limited in the literature, the trends observed for other short-chain alkylphosphonic acids are expected to be similar.
Table 1: Work Function Modification of ZnO by Phosphonic Acid SAMs
| Phosphonic Acid Derivative | Work Function Change (eV) | Reference |
| H3CO-phenyl phosphonate | -0.35 | [6] |
| NC-phenyl phosphonate | +0.75 | [6] |
| Variety of substituted phosphonic acids | > 1.5 (range) | [7] |
Table 2: Zeta Potential of Modified ZnO Nanoparticles
| Surface Modification | Zeta Potential (mV) in Water | Zeta Potential (mV) in THF | Reference |
| Unmodified ZnO | +25.3 ± 2.1 | +15.8 ± 1.5 | [3] |
| Perfluorinated Phosphonic Acid 1 | -35.6 ± 1.8 | -28.4 ± 1.2 | [3] |
| Perfluorinated Phosphonic Acid 2 | -42.1 ± 2.5 | -33.7 ± 1.9 | [3] |
Note: The negative shift in zeta potential upon functionalization with phosphonic acids indicates successful surface modification and increased stability against agglomeration.[3]
Table 3: XPS Core Level Binding Energies for Phosphonic Acid SAMs on ZnO
| Element | Core Level | Binding Energy (eV) | Reference |
| P | 2p | ~134 | [3] |
| P | 2s | ~191.7 | [11] |
| Zn | 2p3/2 | ~1022 | [3] |
| O | 1s (ZnO) | ~530.5 | [3] |
Note: The presence of a phosphorus peak in the XPS spectrum is a clear indicator of successful phosphonic acid binding to the ZnO surface.[3][11]
Experimental Protocols
Protocol 1: Formation of Butylphosphonic Acid SAM on Planar ZnO Substrates
This protocol describes the formation of a self-assembled monolayer of butylphosphonic acid on a planar ZnO substrate, such as a thin film or a single crystal.
Materials:
-
ZnO substrate (e.g., ZnO thin film on silicon or glass)
-
Butylphosphonic acid (BPA)
-
Anhydrous ethanol or anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Nitrogen gas source
-
Glass beakers and petri dishes
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Place the ZnO substrate in a beaker with deionized water and sonicate for 15 minutes.
-
Repeat the sonication step with anhydrous ethanol for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Optional: For a more robust monolayer, the ZnO surface can be treated with oxygen plasma for 1-5 minutes to create reactive oxygen species.[1][2]
-
-
Preparation of Butylphosphonic Acid Solution:
-
Prepare a 1-5 mM solution of butylphosphonic acid in anhydrous ethanol or THF. Ensure the solvent is of high purity and has a low water content to avoid etching of the ZnO surface.[7]
-
Sonicate the solution for 10-15 minutes to ensure the butylphosphonic acid is fully dissolved.
-
-
Self-Assembly Process:
-
Immerse the cleaned and dried ZnO substrate into the butylphosphonic acid solution in a clean glass container.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. For some systems, shorter immersion times may be sufficient.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol or THF to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Measurement: Measure the static water contact angle to assess the change in surface hydrophobicity. An increase in contact angle is expected.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphorus on the surface.[3][11]
-
Atomic Force Microscopy (AFM): Evaluate the surface morphology to ensure no significant etching or aggregation has occurred.
-
Protocol 2: Functionalization of ZnO Nanoparticles with Butylphosphonic Acid
This protocol outlines the procedure for modifying the surface of ZnO nanoparticles with butylphosphonic acid in a solution-based process.
Materials:
-
ZnO nanoparticles
-
Butylphosphonic acid (BPA)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or probe sonicator
Procedure:
-
Dispersion of ZnO Nanoparticles:
-
Disperse a known amount of ZnO nanoparticles (e.g., 100 mg) in an appropriate volume of anhydrous THF (e.g., 20 mL) in a centrifuge tube.
-
Sonicate the suspension for 15-30 minutes to achieve a uniform dispersion.
-
-
Addition of Butylphosphonic Acid:
-
Prepare a solution of butylphosphonic acid in anhydrous THF. The amount of butylphosphonic acid should be in excess relative to the estimated surface area of the nanoparticles to ensure complete coverage.
-
Add the butylphosphonic acid solution to the ZnO nanoparticle suspension.
-
-
Reaction and Self-Assembly:
-
Seal the container and allow the mixture to react for 24-48 hours at room temperature with continuous stirring or occasional sonication.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the suspension at a sufficient speed and duration to pellet the functionalized nanoparticles (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant, which contains unreacted butylphosphonic acid.
-
Re-disperse the nanoparticle pellet in fresh anhydrous THF and sonicate briefly.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to ensure the removal of all non-covalently bound molecules.
-
-
Drying:
-
After the final wash, decant the supernatant and dry the functionalized ZnO nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
-
Characterization (Optional but Recommended):
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles in a suitable solvent to assess the stability of the colloidal suspension.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the butyl group and changes in the P-O stretching region to confirm functionalization.
-
Thermogravimetric Analysis (TGA): Quantify the amount of organic material grafted onto the nanoparticle surface.
-
Visualizations
Caption: Experimental workflow for SAM formation.
Caption: Impact of functionalization on ZnO properties.
References
- 1. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphology-, synthesis- and doping-independent tuning of ZnO work function using phenylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physik.hu-berlin.de [physik.hu-berlin.de]
- 8. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.se [sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Butylphosphonic Acid Self-Assembled Monolayers on Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces are a cornerstone of surface engineering, enabling precise control over interfacial properties. On zinc surfaces, which naturally possess a thin layer of zinc oxide (ZnO), butylphosphonic acid (BPA) SAMs offer a robust method to tailor surface energy, wettability, and adhesion. The phosphonic acid headgroup forms strong, covalent bonds with the ZnO surface, while the butyl tail group projects outwards, creating a well-defined organic surface. This application note provides a detailed protocol for the preparation and characterization of BPA SAMs on zinc substrates, targeting applications in biomedical devices, corrosion inhibition, and fundamental surface science.
Data Presentation
While specific quantitative data for butylphosphonic acid SAMs on zinc is not extensively available in published literature, the following table summarizes expected values based on studies of short-chain alkylphosphonic acids on metal oxide surfaces. These values serve as a baseline for characterization.
| Parameter | Expected Value | Characterization Technique | Notes |
| Water Contact Angle (Static) | 85° - 105° | Contact Angle Goniometry | Indicates a hydrophobic surface due to the oriented butyl chains. The exact value can depend on monolayer ordering and density. |
| Monolayer Thickness | ~0.7 - 1.0 nm | Ellipsometry | This is an estimated thickness based on the length of the butylphosphonic acid molecule and assuming a near-vertical orientation. |
| Surface Coverage | > 90% | X-ray Photoelectron Spectroscopy (XPS) | Calculated from the attenuation of the Zn 2p substrate signal after SAM formation. |
| Binding Confirmation | P 2p peak at ~134 eV | X-ray Photoelectron Spectroscopy (XPS) | Indicates the formation of a stable covalent bond between the phosphonic acid headgroup and the zinc oxide surface.[1] |
Experimental Protocols
Substrate Preparation
High-quality SAM formation is critically dependent on a clean and well-prepared substrate surface.
Materials:
-
Zinc substrates (e.g., zinc foil, sputtered zinc films on silicon)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
-
UV-Ozone cleaner or Oxygen plasma system
Procedure:
-
Cut the zinc substrate to the desired dimensions.
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Immediately prior to SAM deposition, treat the substrates with UV-Ozone for 15-20 minutes or oxygen plasma for 2-5 minutes. This step removes any remaining organic residues and creates a uniformly hydroxylated zinc oxide surface, which is crucial for consistent SAM formation.[2]
Butylphosphonic Acid Solution Preparation
Materials:
-
Butylphosphonic acid (BPA)
-
Anhydrous ethanol or a non-polar solvent like toluene
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1 mM solution of butylphosphonic acid in the chosen solvent. For example, to prepare 100 mL of a 1 mM solution in ethanol, dissolve 13.81 mg of BPA in 100 mL of anhydrous ethanol.
-
Ensure the solvent is of high purity and low water content, as excess water can lead to the formation of multilayers or zinc phosphonate precipitates on the surface.[3] The use of non-polar solvents like toluene has been shown to reduce the formation of undesired byproducts.[3]
-
Sonicate the solution for 10-15 minutes to ensure the BPA is fully dissolved.
Self-Assembled Monolayer Formation
Procedure:
-
Immediately after surface activation (Protocol 1), immerse the cleaned zinc substrates into the 1 mM BPA solution.
-
The immersion time can influence the quality of the SAM. A typical immersion time is 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer. Shorter immersion times may result in incomplete surface coverage, while excessively long times can lead to multilayer formation.
-
After immersion, remove the substrates from the solution and rinse thoroughly with the pure solvent (e.g., ethanol or toluene) to remove any physisorbed molecules.
-
Perform a final rinse with isopropanol or acetone.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For enhanced stability, the coated substrates can be annealed at a moderate temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes) to promote covalent bond formation and improve monolayer ordering.
Characterization of the Butylphosphonic Acid SAM
a. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the surface and infer the quality of the monolayer.
-
Procedure: Place a small droplet (e.g., 1-5 µL) of DI water on the SAM-coated surface. View the droplet profile and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A higher contact angle compared to the bare zinc oxide surface indicates successful hydrophobic modification.
b. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface and the binding of the phosphonic acid.
-
Procedure: Acquire survey scans to identify the elements present on the surface (Zn, O, C, P). High-resolution scans of the P 2p and C 1s regions are critical. The presence of a P 2p peak confirms the attachment of the phosphonic acid. The C 1s spectrum can provide information about the alkyl chain.
c. Ellipsometry:
-
Purpose: To measure the thickness of the organic monolayer.
-
Procedure: Measure the change in polarization of light reflected from the surface before and after SAM formation. Model the data using a suitable optical model (e.g., a single-layer Cauchy model on the native zinc oxide) to determine the thickness of the butylphosphonic acid layer.
Visualizations
Caption: Experimental workflow for the preparation and characterization of BPA SAMs on zinc.
Caption: Schematic of butylphosphonic acid binding to a hydroxylated zinc oxide surface.
References
Application Notes and Protocols for the Synthesis of Butylphosphonic Acid-Stabilized Zinc Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles are of significant interest in biomedical research and drug development due to their unique physicochemical properties, including high chemical stability, broad-spectrum UV absorption, and antimicrobial activity. However, pristine ZnO nanoparticles often exhibit limited dispersibility and stability in physiological media, which can hinder their therapeutic applications. Surface functionalization with organic molecules can overcome these limitations. This document provides a detailed protocol for the synthesis of ZnO nanoparticles via a co-precipitation method, followed by surface stabilization with butylphosphonic acid. Butylphosphonic acid forms a self-assembled monolayer on the surface of the ZnO nanoparticles, enhancing their colloidal stability and modifying their surface properties for potential applications in drug delivery and bioimaging.
Data Presentation
Table 1: Physicochemical Properties of Butylphosphonic Acid
| Property | Value | Source |
| Molecular Formula | C4H11O3P | [1] |
| Molecular Weight | 138.10 g/mol | [1][2] |
| Melting Point | 89-99 °C | [3] |
| Boiling Point | 274.8 °C at 760 mmHg | [3] |
| Water Solubility | 33.4 mg/mL | [4] |
| logP | 0.32 | [4] |
Table 2: Typical Reaction Conditions for ZnO Nanoparticle Synthesis (Co-precipitation Method)
| Parameter | Value | Reference |
| Zinc Precursor | Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) | [5][6] |
| Precursor Concentration | 0.1 M - 0.2 M | [5][6] |
| Precipitating Agent | Sodium Hydroxide (NaOH) | [5][6] |
| Precipitating Agent Concentration | 0.8 M | [6] |
| Solvent | Deionized Water | [5][6] |
| Reaction Temperature | Room Temperature | [6] |
| Stirring Time | ~2 hours | [6] |
| Calcination Temperature | 300-450 °C | [7][8] |
Table 3: Characterization of Synthesized ZnO Nanoparticles
| Characterization Technique | Typical Results | Reference |
| X-ray Diffraction (XRD) | Hexagonal wurtzite crystal structure | [5][8] |
| Transmission Electron Microscopy (TEM) | Spherical morphology, particle size 35-40 nm | [6] |
| UV-Vis Spectroscopy | Absorption peak around 370 nm | [6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic Zn-O bond absorption in the 400-500 cm⁻¹ region | [8] |
| Zeta Potential (after functionalization) | More negative compared to unmodified ZnO, indicating increased stability | [9] |
Experimental Protocols
Part 1: Synthesis of Zinc Oxide Nanoparticles via Co-precipitation
This protocol describes the synthesis of ZnO nanoparticles using zinc nitrate hexahydrate and sodium hydroxide.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate by dissolving the appropriate amount in deionized water. Stir for one hour to ensure complete dissolution.[6]
-
Prepare a 0.8 M aqueous solution of sodium hydroxide in a separate beaker and stir for one hour.[6]
-
Slowly add the 0.8 M NaOH solution drop-wise to the zinc nitrate solution under vigorous stirring.[6]
-
Continue stirring the reaction mixture for 2 hours at room temperature. A white precipitate of zinc hydroxide (Zn(OH)2) will form.
-
Allow the precipitate to settle overnight.
-
Carefully decant the supernatant.
-
Wash the precipitate by centrifuging the remaining solution, discarding the supernatant, and re-dispersing the pellet in deionized water. Repeat this washing step three times, followed by two washes with ethanol to remove byproducts.[6]
-
Dry the washed precipitate in an oven at 60-80°C.
-
Calcine the dried powder in a muffle furnace at 450°C for 2-3 hours to convert the Zn(OH)2 to ZnO nanoparticles.[7]
Part 2: Surface Stabilization with Butylphosphonic Acid
This protocol details the post-synthesis functionalization of the prepared ZnO nanoparticles with butylphosphonic acid.
Materials:
-
Synthesized ZnO nanoparticles
-
Butylphosphonic acid
-
Tetrahydrofuran (THF) or Ethanol (anhydrous)
Equipment:
-
Sonicator
-
Magnetic stirrer
-
Schlenk flask or similar reaction vessel
Procedure:
-
Disperse a known amount of the synthesized ZnO nanoparticles (e.g., 0.35 g) in an appropriate volume of anhydrous THF or ethanol (e.g., 30 mL) in a Schlenk flask.[9]
-
Sonicate the suspension for 15 minutes to ensure deagglomeration of the nanoparticles.[9]
-
In a separate vial, prepare a solution of butylphosphonic acid in the same solvent. A typical concentration would be around 25-30 mM.[9]
-
Add the butylphosphonic acid solution to the ZnO nanoparticle suspension.
-
Stir the mixture at room temperature for 48 hours to facilitate the self-assembly of the butylphosphonic acid onto the nanoparticle surface.[9]
-
After 48 hours, wash the functionalized nanoparticles by centrifugation, discarding the supernatant, and re-dispersing in fresh solvent. Repeat this washing step at least twice to remove any unbound butylphosphonic acid.
-
Dry the final product under vacuum or in a drying oven at a low temperature (e.g., 60°C).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and functionalization of ZnO nanoparticles.
Characterization of Butylphosphonic Acid-Stabilized ZnO Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to confirm their size, morphology, crystal structure, and surface functionalization. The following techniques are recommended:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the ZnO nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of butylphosphonic acid on the nanoparticle surface by identifying characteristic P-O and C-H vibrational bands.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the functionalized nanoparticles. A more negative zeta potential compared to the pristine nanoparticles generally indicates successful surface modification and enhanced stability.[9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of butylphosphonic acid grafted onto the ZnO nanoparticle surface.
References
- 1. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 叔丁基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Butylphosphonic acid | 3321-64-0, Butylphosphonic acid Formula - ECHEMI [echemi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Butylphosphonic Acid Zinc in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butylphosphonic acid zinc (BPA-Zn) as an additive in polymer composites. This document details the synthesis of BPA-Zn, its incorporation into polymer matrices, and protocols for characterizing the resulting composites' thermal, flammability, and mechanical properties.
Introduction
Butylphosphonic acid zinc is an organophosphorus-metal complex that holds promise as a flame retardant and thermal stabilizer for a variety of polymer systems. Its mechanism of action is believed to involve both condensed-phase and gas-phase flame retardancy. In the condensed phase, it promotes the formation of a protective char layer, insulating the underlying polymer from heat and preventing the release of flammable volatiles. In the gas phase, the phosphorus and zinc species can act as radical scavengers, interrupting the combustion cycle. These attributes make BPA-Zn a potentially valuable additive for enhancing the safety and performance of polymers used in demanding applications.
Synthesis of Butylphosphonic Acid Zinc
A plausible laboratory-scale synthesis of butylphosphonic acid zinc can be achieved through a precipitation reaction between a soluble zinc salt and butylphosphonic acid.
Experimental Protocol: Synthesis of Butylphosphonic Acid Zinc
-
Dissolution of Reactants:
-
In a 250 mL beaker, dissolve 0.1 moles of butylphosphonic acid in 100 mL of deionized water with stirring.
-
In a separate 250 mL beaker, dissolve 0.1 moles of zinc acetate dihydrate in 100 mL of deionized water. Gentle heating may be applied to facilitate dissolution.
-
-
Precipitation:
-
Slowly add the zinc acetate solution to the butylphosphonic acid solution dropwise while stirring vigorously at room temperature.
-
A white precipitate of butylphosphonic acid zinc will form immediately.
-
-
Aging and Filtration:
-
Continue stirring the mixture for 1 hour at room temperature to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
-
Washing and Drying:
-
Wash the collected precipitate three times with 50 mL portions of deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven at 80°C for 12 hours or until a constant weight is achieved.
-
-
Characterization:
-
The resulting white powder should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the zinc salt of butylphosphonic acid and by Thermogravimetric Analysis (TGA) to assess its thermal stability.
-
Preparation of Polymer Composites
The synthesized butylphosphonic acid zinc can be incorporated into various thermoplastic polymers using standard melt compounding techniques.
Experimental Protocol: Preparation of Polymer Composites
-
Drying:
-
Dry the polymer pellets (e.g., polypropylene, polyamide 6) and the synthesized butylphosphonic acid zinc powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
-
Melt Compounding:
-
Use a twin-screw extruder for optimal mixing. Set the temperature profile of the extruder according to the processing recommendations for the specific polymer.
-
Premix the dried polymer pellets and butylphosphonic acid zinc powder at the desired weight percentages (e.g., 5, 10, 15 wt%).
-
Feed the premixed material into the extruder. The screw speed should be optimized to ensure homogeneous dispersion of the additive within the polymer matrix.
-
-
Extrusion and Pelletization:
-
Extrude the molten composite through a die to form strands.
-
Cool the strands in a water bath and then feed them into a pelletizer to obtain composite pellets.
-
-
Specimen Preparation:
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molding machine to prepare test specimens (e.g., tensile bars, UL-94 bars) according to relevant ASTM or ISO standards.
-
Characterization of Polymer Composites
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the effect of butylphosphonic acid zinc on the thermal stability of the polymer composite.[1][2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Place a 5-10 mg sample of the composite material into an alumina or platinum crucible.
-
-
Analysis Conditions:
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at 700°C.
-
Illustrative TGA Data for Polypropylene (PP) Composites
| Sample | Tonset (°C) | Tmax (°C) | Char Residue at 700°C (%) |
| Neat PP | 380 | 425 | < 1 |
| PP + 5% BPA-Zn | 390 | 435 | 5 |
| PP + 10% BPA-Zn | 405 | 440 | 12 |
| PP + 15% BPA-Zn | 415 | 445 | 18 |
Note: The data presented in this table is illustrative and based on the expected performance of phosphorus- and zinc-based flame retardants.
Flammability Testing
The UL-94 vertical burn test is a standard method to assess the flame retardancy of plastic materials.[3][4]
Experimental Protocol: UL-94 Vertical Burn Test
-
Specimen Conditioning:
-
Condition the test specimens (125 mm x 13 mm x specified thickness) at 23°C and 50% relative humidity for at least 48 hours prior to testing.
-
-
Test Procedure:
-
Mount a specimen vertically in a draft-free chamber.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.[3]
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
-
Classification:
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria.[4]
-
Illustrative UL-94 Classification for Polyamide 6 (PA6) Composites
| Sample | Thickness (mm) | Afterflame Time (t1 + t2) (s) | Flaming Drips | UL-94 Rating |
| Neat PA6 | 3.2 | Burns to clamp | Yes | No Rating |
| PA6 + 5% BPA-Zn | 3.2 | < 50 | Yes | V-2 |
| PA6 + 10% BPA-Zn | 3.2 | < 30 | No | V-1 |
| PA6 + 15% BPA-Zn | 3.2 | < 10 | No | V-0 |
Note: The data presented in this table is illustrative and based on the expected performance of phosphorus- and zinc-based flame retardants.
Mechanical Properties
Tensile testing is performed to determine the effect of butylphosphonic acid zinc on the mechanical properties of the polymer composite.[5]
Experimental Protocol: Tensile Testing
-
Specimen Conditioning:
-
Condition the dumbbell-shaped tensile test specimens according to ASTM D638 at 23°C and 50% relative humidity for at least 40 hours.
-
-
Test Procedure:
-
Use a universal testing machine equipped with an extensometer.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for rigid plastics) until the specimen fractures.
-
-
Data Analysis:
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break.
-
Illustrative Tensile Properties for Epoxy Composites
| Sample | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Epoxy | 60 | 3.0 | 5.0 |
| Epoxy + 5% BPA-Zn | 62 | 3.2 | 4.5 |
| Epoxy + 10% BPA-Zn | 65 | 3.5 | 4.0 |
| Epoxy + 15% BPA-Zn | 68 | 3.8 | 3.5 |
Note: The data presented in this table is illustrative and based on the expected performance of mineral fillers in polymer composites.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Zinc–Boron–PLGA biocomposite material: preparation, structural characterization, and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Butylphosphonic Acid on Zinc Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of butylphosphonic acid self-assembled monolayers (SAMs) on zinc surfaces. The following protocols for X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Atomic Force Microscopy (AFM), and Electrochemical Impedance Spectroscopy (EIS) are intended to guide researchers in confirming the presence, quality, and performance of these organic coatings.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for confirming the successful grafting of butylphosphonic acid onto a zinc surface and for probing the nature of the chemical bond between the phosphonic acid headgroup and the zinc oxide surface.
Experimental Protocol
-
Sample Preparation:
-
Clean zinc substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Optionally, treat the zinc surface with an oxygen plasma to create a uniform oxide layer with reactive hydroxyl groups, which can enhance the binding of the phosphonic acid.[1]
-
Immerse the cleaned and dried substrates in a dilute solution (e.g., 1 mM) of butylphosphonic acid in a suitable solvent like ethanol or tetrahydrofuran (THF) for a specified time (e.g., 24 hours) at room temperature to allow for the formation of the self-assembled monolayer.
-
After immersion, rinse the samples thoroughly with the same solvent to remove any non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas before introducing them into the XPS vacuum chamber.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest: Zn 2p, O 1s, C 1s, and P 2p.
-
The Zn 2p region is used to confirm the presence of zinc and its oxidation state.[2][3]
-
The O 1s spectrum provides information about the zinc oxide/hydroxide layer and the P-O-Zn bonds.
-
The C 1s spectrum is used to characterize the butyl chain of the phosphonic acid.
-
The P 2p peak confirms the presence of the phosphonic acid on the surface.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states of each element.
-
Determine the atomic concentrations of the elements from the peak areas and their respective sensitivity factors.
-
Data Presentation
Table 1: Representative XPS Data for Butylphosphonic Acid on Zinc
| Element | Orbital | Binding Energy (eV) | Assignment |
| Zn | 2p3/2 | ~1022.0 | ZnO / Zn(OH)2[2][4] |
| O | 1s | ~530.5 | O in ZnO[2] |
| ~531.5 | O in Zn-OH and P-O-Zn[2] | ||
| ~532.5 | O in P=O | ||
| C | 1s | ~285.0 | C-C/C-H in butyl chain |
| ~286.5 | C-P | ||
| P | 2p | ~133.5 | P in phosphonate |
Note: These binding energies are representative and may shift slightly depending on the specific surface chemistry and instrument calibration.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a solid. It is particularly useful for confirming the presence of the butylphosphonic acid monolayer and identifying its fragmentation patterns.
Experimental Protocol
-
Sample Preparation: Follow the same procedure as for XPS sample preparation.
-
Data Acquisition:
-
Use a pulsed primary ion beam (e.g., Bi3+ or Ga+) with a low ion dose (< 10^12 ions/cm²) to operate in the static SIMS regime, which minimizes surface damage and fragmentation of the organic monolayer.[5]
-
Acquire both positive and negative secondary ion mass spectra over a mass range of m/z 0-1000.
-
The analysis area can range from a few square micrometers to several square millimeters.
-
Chemical imaging can be performed to map the lateral distribution of specific molecular fragments on the surface.[1][6]
-
-
Data Analysis:
-
Calibrate the mass spectra using known reference peaks (e.g., H+, H2+, CH3+ in the positive spectrum and H-, C-, CH- in the negative spectrum).
-
Identify characteristic molecular fragments of butylphosphonic acid and its interaction with the zinc surface.
-
Data Presentation
Table 2: Expected ToF-SIMS Fragments for Butylphosphonic Acid on Zinc
| Ion Type | m/z (approx.) | Fragment |
| Positive Ions | ||
| 57 | [C4H9]+ | |
| 65, 67, 69 | [Zn]+ isotopes | |
| 81, 83, 85 | [ZnO]+ isotopes | |
| 145 | [C4H9PO2H]+ | |
| 201 | [C4H9PO3Zn]+ | |
| Negative Ions | ||
| 63 | [PO2]- | |
| 79 | [PO3]- | |
| 137 | [C4H8PO3]- | |
| 177 | [ZnPO4]- |
Note: The exact m/z values and relative intensities of the fragments will depend on the instrument and the specific bonding of the monolayer.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale. It is used to assess the quality, uniformity, and surface coverage of the butylphosphonic acid SAM.
Experimental Protocol
-
Sample Preparation: Follow the same procedure as for XPS sample preparation. It is crucial to have a smooth underlying zinc substrate for high-quality imaging.
-
Data Acquisition:
-
Operate the AFM in tapping mode or contact mode. Tapping mode is generally preferred for soft organic monolayers to minimize sample damage.
-
Use a sharp silicon nitride or silicon tip with a low spring constant.
-
Scan a representative area of the surface (e.g., 1x1 µm to 10x10 µm) to obtain a height image.
-
Phase imaging can also be used to distinguish between the organic monolayer and the underlying substrate based on differences in their mechanical properties.
-
For quantitative analysis of surface roughness, multiple areas should be imaged.[7]
-
-
Data Analysis:
-
Process the AFM images to remove artifacts such as tilt and bow.
-
Calculate the root-mean-square (RMS) roughness of the surface before and after coating to assess the smoothness of the monolayer.
-
If there are pinholes or defects in the monolayer, their size and density can be quantified.
-
Data Presentation
Table 3: Representative AFM Data for Butylphosphonic Acid on Zinc
| Parameter | Uncoated Zinc | Coated Zinc |
| RMS Roughness (nm) | < 2.0 | < 1.5 |
| Surface Coverage (%) | N/A | > 95% |
Note: These values are illustrative. The actual roughness will depend on the initial substrate preparation.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the corrosion and protection properties of coatings on metal surfaces. For butylphosphonic acid on zinc, EIS can quantify the barrier properties of the SAM and its ability to inhibit corrosion.[8]
Experimental Protocol
-
Sample Preparation:
-
Prepare coated zinc samples as described previously.
-
Use an uncoated zinc sample as a control.
-
Set up a three-electrode electrochemical cell with the zinc sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
The electrolyte should be a corrosive medium relevant to the intended application, such as a 0.1 M NaCl solution.
-
-
Data Acquisition:
-
Allow the open-circuit potential (OCP) to stabilize before starting the EIS measurement.
-
Apply a small amplitude AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the resulting AC current response to calculate the impedance at each frequency.
-
The data is typically presented as Nyquist and Bode plots.[9][10]
-
-
Data Analysis:
-
Model the EIS data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A simple Randles circuit or a more complex circuit with constant phase elements (CPEs) can be used.
-
The key parameters to extract are the solution resistance (Rs), the charge transfer resistance (Rct), and the coating capacitance (Ccoat). A higher Rct value indicates better corrosion resistance.
-
Data Presentation
Table 4: Representative EIS Data for Butylphosphonic Acid on Zinc in 0.1 M NaCl
| Sample | Rct (Ω·cm²) | Ccoat (µF·cm⁻²) | Protection Efficiency (%) |
| Uncoated Zinc | ~1 x 10³ | N/A | 0 |
| Coated Zinc | > 1 x 10⁵ | ~10 | > 99 |
Protection Efficiency (%) = [(Rct(coated) - Rct(uncoated)) / Rct(coated)] x 100
Visualizations
Caption: Experimental workflow for the preparation and analysis of butylphosphonic acid on zinc.
Caption: Logical relationship between research questions and analytical techniques.
References
- 1. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 2. Zinc | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. phi.com [phi.com]
- 6. ionoptika.com [ionoptika.com]
- 7. rsc.org [rsc.org]
- 8. Hydrothermal treatment and butylphosphonic acid derived self-assembled monolayers for improving the surface chemistry and corrosion resistance of AZ61 magnesium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deposition of Butylphosphonic Acid-Zinc Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocols for the deposition of butylphosphonic acid-zinc (BPA-Zn) films. These films are of interest for various applications, including corrosion resistance, biocompatible coatings, and as functional layers in electronic devices. The protocols outlined below are a synthesis of methodologies adapted from layer-by-layer deposition of zinc phosphonate films and studies on the formation of protective films from phosphonic acids in the presence of zinc ions.
Overview of the Deposition Process
The deposition of a butylphosphonic acid-zinc film typically involves the reaction of a zinc ion source with butylphosphonic acid on a substrate surface. This can be achieved through a layer-by-layer (LbL) self-assembly process or a direct immersion method, resulting in the formation of a stable metal-organic coordination network. The choice of method will depend on the desired film thickness and morphology.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Butylphosphonic Acid (BPA) | ≥98% | Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent, ≥98% | Fisher Scientific |
| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | ACS Reagent, ≥98% | VWR |
| Zinc Chloride (ZnCl₂) | Anhydrous, 99.99% | Alfa Aesar |
| Ethanol | Anhydrous, ≥99.5% | Decon Labs |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Substrates (e.g., Silicon, ITO-coated glass, Steel) | Varies by application | University Wafer, etc. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | EMD Millipore |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Macron Fine Chemicals |
Substrate Preparation
Proper substrate cleaning is critical for uniform film deposition. The following is a general protocol that can be adapted for different substrate materials.
-
Degreasing: Sonicate the substrates in a bath of acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Surface Activation (for Oxide Surfaces like Si/SiO₂ or ITO): Treat the substrates with an oxygen plasma cleaner for 5 minutes to create a hydrophilic surface with reactive hydroxyl groups.[1][2] This enhances the binding of the phosphonic acid.
Solution Preparation
-
Butylphosphonic Acid Solution (5 mM): Dissolve the appropriate amount of butylphosphonic acid in ethanol to achieve a final concentration of 5 mM.
-
Zinc Precursor Solution (10 mM): Dissolve the appropriate amount of a zinc salt (e.g., zinc nitrate, zinc sulfate, or zinc chloride) in deionized water to achieve a final concentration of 10 mM.[3] The choice of counter-ion may influence film properties.
Deposition Protocol: Layer-by-Layer (LbL) Method
This method allows for precise control over film thickness.[3]
-
Priming the Surface: Immerse the cleaned and activated substrate in the 5 mM butylphosphonic acid solution for 30 minutes to form an initial self-assembled monolayer (SAM).
-
Rinsing: Rinse the substrate with ethanol to remove any non-adsorbed molecules, followed by a DI water rinse.
-
Zinc Ion Coordination: Immerse the BPA-functionalized substrate into the 10 mM zinc precursor solution for 20 minutes.
-
Rinsing: Rinse the substrate with DI water to remove excess zinc salt.
-
Second BPA Layer: Immerse the substrate back into the 5 mM butylphosphonic acid solution for 20 minutes.
-
Rinsing: Rinse with ethanol and then DI water.
-
Repeat: Repeat steps 3-6 for the desired number of cycles to build up the film thickness.
-
Final Annealing (Optional): After the final layer, the film can be annealed at a low temperature (e.g., 80-120 °C) in a vacuum oven for 1-2 hours to improve film density and remove residual solvent.
Deposition Protocol: Direct Immersion Method
This method is simpler and suitable for forming protective coatings.
-
Bath Preparation: Prepare a solution containing both 75 ppm of butylphosphonic acid and 100 ppm of a zinc salt (e.g., ZnSO₄) in an aqueous medium.[4] The pH of the solution can be adjusted as needed for the specific application.
-
Immersion: Immerse the cleaned substrate into the prepared bath for a specified duration (e.g., 1 to 24 hours) at a controlled temperature (e.g., room temperature to 60 °C).
-
Rinsing: Remove the substrate from the bath and rinse thoroughly with DI water.
-
Drying: Dry the coated substrate under a stream of nitrogen.
Characterization of Butylphosphonic Acid-Zinc Films
The deposited films should be characterized to determine their structure, thickness, morphology, and chemical composition.
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of Zn, P, O, and C, and confirmation of P-O-Zn linkages.[1][2] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational modes of the alkyl chains and phosphonate groups to determine binding mode (e.g., tridentate) and molecular orientation.[2] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and detection of film uniformity and potential multilayer formation.[1][2] |
| Contact Angle Goniometry | Surface energy and hydrophobicity of the film.[1][2] |
| Ellipsometry | Film thickness with high precision. |
| Scanning Electron Microscopy (SEM) | High-magnification imaging of the surface morphology. |
Diagrams
References
- 1. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Layer-by-Layer Naphthalenediimide/Zn Phosphonate Hybrid Films Grown from Aqueous Solutions by a Simple Deposition Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butylphosphonic Acid Zinc Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of butylphosphonic acid zinc salt synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing butylphosphonic acid zinc salt?
A1: The synthesis is typically a two-step process. First, a dialkyl butylphosphonate (e.g., dibutyl butylphosphonate) is hydrolyzed to butylphosphonic acid. Second, the butylphosphonic acid is reacted with a zinc source, such as zinc oxide, to precipitate the butylphosphonic acid zinc salt.
Q2: Which factors are most critical for maximizing the yield of the final product?
A2: The most critical factors are:
-
Complete hydrolysis of the starting ester: Incomplete hydrolysis will result in a lower yield of butylphosphonic acid, which will directly impact the final salt yield.
-
pH control during precipitation: The pH of the reaction mixture during the addition of the zinc source significantly affects the precipitation and solubility of the zinc salt.
-
Stoichiometry of reactants: The molar ratio of butylphosphonic acid to the zinc source is crucial for efficient conversion to the salt.
-
Purity of reagents and solvents: Impurities can interfere with the reaction and contaminate the final product.
Q3: What are the common impurities in the final product?
A3: Common impurities can include unreacted butylphosphonic acid, excess zinc oxide, and side products from the hydrolysis step. If hydrochloric acid is used for hydrolysis and not properly removed, zinc chloride could also be a potential impurity.
Q4: How can I confirm the identity and purity of my synthesized butylphosphonic acid zinc salt?
A4: A combination of analytical techniques can be used for characterization, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic P=O and P-O-Zn bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can confirm the structure of the butylphosphonate moiety.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the salt.[1][2]
-
Elemental Analysis: To determine the precise zinc and phosphorus content.
Troubleshooting Guides
Problem 1: Low Yield of Butylphosphonic Acid Zinc Salt
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis of Dialkyl Butylphosphonate | - Increase reaction time and/or temperature: Ensure the hydrolysis reaction goes to completion. Monitor the reaction by TLC or NMR if possible. - Use a more effective hydrolysis method: Consider switching from acidic hydrolysis (e.g., HCl) to the McKenna method (bromotrimethylsilane followed by methanolysis) for milder and often more efficient conversion.[3] |
| Incorrect pH for Precipitation | - Optimize the pH of the reaction mixture: The optimal pH for the precipitation of zinc phosphonates is crucial. For analogous zinc phosphate systems, a pH range of 6.4 to 6.9 has been found to be optimal. It is recommended to perform small-scale experiments to determine the ideal pH for butylphosphonic acid zinc salt precipitation. |
| Loss of Product During Washing | - Use a suitable washing solvent: Wash the filtered product with a solvent in which the zinc salt has low solubility, such as deionized water or a water/ethanol mixture. Avoid excessive washing. |
| Suboptimal Stoichiometry | - Adjust the molar ratio of reactants: While a 1:1 molar ratio of butylphosphonic acid to zinc oxide is a good starting point, it may be beneficial to use a slight excess of the phosphonic acid to ensure complete reaction of the zinc oxide. |
Problem 2: Product is Contaminated or has an Off-White/Discolored Appearance
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Improve purification of the intermediate: Ensure the butylphosphonic acid is pure before proceeding to the salt formation step. This can be achieved by recrystallization or other purification techniques. - Thorough washing of the final product: Wash the final zinc salt with deionized water and/or a suitable organic solvent to remove unreacted organic precursors. |
| Formation of Zinc Hydroxide/Carbonate | - Maintain a slightly acidic to neutral pH: If the pH becomes too basic during the precipitation, zinc hydroxide may co-precipitate. Maintaining the pH in the optimal range for zinc phosphonate formation is key. |
| Contamination from Reaction Vessel or Stir Bar | - Use clean, high-quality glassware: Ensure all reaction vessels and equipment are thoroughly cleaned to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Hydrolysis of Dibutyl Butylphosphonate to Butylphosphonic Acid (Acidic Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dibutyl butylphosphonate.
-
Acid Addition: Add a 6 M solution of hydrochloric acid in excess (e.g., 5-10 molar equivalents relative to the phosphonate).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing by thin-layer chromatography (TLC) or 31P NMR to confirm the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude butylphosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetone).
Protocol 2: Synthesis of Butylphosphonic Acid Zinc Salt
This protocol is adapted from the synthesis of phenylphosphonic acid zinc salt and may require optimization.
-
Preparation of Butylphosphonic Acid Solution: Prepare an aqueous solution of the purified butylphosphonic acid.
-
Preparation of Zinc Oxide Slurry: In a separate reaction vessel equipped with a mechanical stirrer, prepare a slurry of zinc oxide in deionized water. A slight molar excess of butylphosphonic acid to zinc oxide (e.g., 1.05:1) is recommended as a starting point.
-
Reaction: Slowly add the butylphosphonic acid solution to the stirring zinc oxide slurry at room temperature.
-
pH Adjustment (Optional but Recommended): Monitor the pH of the mixture during the addition. If necessary, adjust the pH to the predetermined optimal range (e.g., 6.5-7.0) using a dilute solution of a non-interfering base or acid.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
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Filtration: Collect the precipitated white solid by vacuum filtration.
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Washing: Wash the filter cake with deionized water to remove any unreacted starting materials and soluble byproducts. A final wash with a low-boiling organic solvent like ethanol or acetone can aid in drying.
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Drying: Dry the purified butylphosphonic acid zinc salt in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Data Presentation
Table 1: Effect of pH on the Yield of a Generic Zinc Phosphonate Salt (Hypothetical Data for Illustration)
| pH | Yield (%) | Purity (%) | Observations |
| 5.0 | 75 | 92 | Slow precipitation, fine particles |
| 6.0 | 88 | 95 | Rapid precipitation, easily filterable solid |
| 6.5 | 95 | 98 | Optimal precipitation, crystalline solid |
| 7.0 | 92 | 97 | Good precipitation, slight increase in fine particles |
| 8.0 | 85 | 90 | Very rapid precipitation, potential for co-precipitation of zinc hydroxide |
Visualizations
References
Technical Support Center: Butylphosphonic Acid Adhesion on Zinc Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butylphosphonic acid self-assembled monolayers (SAMs) on zinc substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing hazy or cloudy films on my zinc substrate after immersion in the butylphosphonic acid solution. What is the likely cause and how can I fix it?
A1: A hazy or cloudy appearance is often indicative of the formation of bulk zinc phosphonate precipitates on the surface, rather than a well-ordered monolayer. This can be caused by the dissolution of zinc ions from the substrate into the solution, which then react with the phosphonic acid.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent plays a critical role. Highly polar solvents, such as methanol, can promote the dissociation of Zn²⁺ ions from the zinc oxide surface, leading to the formation of these unwanted byproducts.[1][2][3] It is recommended to use a non-polar solvent like toluene to suppress this effect and facilitate the formation of a well-defined SAM.[1][2][3][4]
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Solution Concentration: High concentrations of butylphosphonic acid can also accelerate the formation of zinc phosphonate complexes. Try reducing the concentration of your phosphonic acid solution.
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Immersion Time: Prolonged immersion times can increase the extent of surface etching and precipitation.[5] Optimize the immersion time to be long enough for monolayer formation but short enough to avoid significant surface damage.
Q2: The adhesion of the butylphosphonic acid layer to my zinc substrate is poor, and it can be easily removed. What factors contribute to poor adhesion?
A2: Poor adhesion is typically a result of a contaminated or improperly prepared substrate surface, or incomplete covalent bond formation between the phosphonic acid and the zinc oxide layer.
Troubleshooting Steps:
-
Substrate Cleaning: Thorough cleaning of the zinc substrate is paramount. Any organic or inorganic contaminants will interfere with the self-assembly process. A multi-step cleaning protocol involving sonication in different solvents (e.g., acetone, ethanol, and deionized water) is recommended.
-
Surface Activation: An activated surface with a sufficient density of hydroxyl groups is necessary for the phosphonic acid to bind covalently. Oxygen plasma treatment or UV-ozone cleaning can be effective in creating a more reactive zinc oxide surface.[6][7]
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Annealing: Post-deposition annealing can promote the formation of strong, covalent P-O-Zn bonds.[8][9] Heating the substrate after the SAM formation (e.g., at 150°C) can significantly improve the stability and adhesion of the monolayer.[1][6][8]
Q3: I suspect that a multilayer film is forming instead of a monolayer. How can I confirm this and prevent it?
A3: Multilayer formation can occur, especially when using more polar solvents or high concentrations of the phosphonic acid.[10] These multilayers are often held together by weaker intermolecular forces and can compromise the intended surface properties.[10]
Troubleshooting and Verification:
-
Characterization: Techniques like Atomic Force Microscopy (AFM) can reveal the surface topography and indicate the presence of aggregates or multilayers.[6][7] X-ray Photoelectron Spectroscopy (XPS) can also be used to determine the thickness of the organic layer.[8]
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Rinsing Procedure: A thorough rinsing step after SAM formation is crucial to remove physisorbed molecules. Rinsing with a fresh portion of the same solvent used for deposition, followed by a rinse with a more volatile solvent like ethanol or tetrahydrofuran (THF) before drying, can help remove excess, non-covalently bound molecules.[1][8]
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Solvent and Concentration Control: As with preventing precipitates, using a non-polar solvent and a lower concentration of butylphosphonic acid can help favor monolayer formation.
Quantitative Data Summary
The following tables summarize key parameters relevant to the formation of phosphonic acid SAMs on zinc oxide surfaces.
Table 1: Influence of Solvent on SAM Formation
| Solvent | Relative Permittivity (εr) | Observation on ZnO | Reference |
| Methanol | 32.6 | Formation of layered zinc-phosphonate byproducts | [1][2] |
| Toluene | 2.38 | Formation of well-defined SAM with tridentate coordination | [1][2][3][4] |
| tert-Butyl Alcohol | 11.22–11.50 | Formation of well-defined SAM | [2][3][4] |
Table 2: Effect of Annealing on SAM Stability
| Condition | Observation | Reference |
| As-deposited (no anneal) | Can be removed by a basic wash | [8] |
| Annealed at ~150°C | Covalently bound and stable | [1][6][8] |
Experimental Protocols
1. Zinc Substrate Preparation
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Cleaning:
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Sonciate the zinc substrate in acetone for 15 minutes.
-
Sonciate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Surface Activation (Recommended):
2. Butylphosphonic Acid SAM Formation
-
Solution Preparation:
-
Prepare a dilute solution of butylphosphonic acid (e.g., 0.1 mM to 1 mM) in a non-polar solvent such as toluene.[1]
-
-
Immersion:
-
Immerse the cleaned and activated zinc substrate in the butylphosphonic acid solution at room temperature.
-
The optimal immersion time can vary, but a typical starting point is 12-24 hours.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Perform a final rinse with a more volatile solvent like ethanol or THF.[1]
-
-
Drying:
-
Dry the substrate under a stream of dry nitrogen.
-
-
Annealing (Optional but Recommended for High Stability):
Visual Guides
Caption: Experimental workflow for the formation of a butylphosphonic acid SAM on a zinc substrate.
Caption: A troubleshooting flowchart for poor adhesion of butylphosphonic acid on zinc substrates.
References
- 1. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Agglomeration of Zinc Nanoparticles with Butylphosphonic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with zinc oxide (ZnO) nanoparticles. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using butylphosphonic acid as a stabilizing agent to prevent nanoparticle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using butylphosphonic acid with zinc oxide nanoparticles?
Butylphosphonic acid is a surface modifying agent used to prevent the agglomeration of zinc oxide nanoparticles in colloidal suspensions. The phosphonic acid headgroup strongly binds to the surface of the ZnO nanoparticles, while the butyl tail forms a protective layer. This layer creates steric hindrance and electrostatic repulsion between particles, overcoming the attractive van der Waals forces that lead to agglomeration.[1][2]
Q2: How does butylphosphonic acid bind to the surface of ZnO nanoparticles?
Butylphosphonic acid anchors to the ZnO surface through the formation of stable zinc-oxygen-phosphorus (Zn-O-P) covalent bonds.[1] This binding is often multidentate (bidentate or tridentate), where multiple oxygen atoms from the phosphonic acid group coordinate with zinc atoms on the nanoparticle surface. This strong chemical bond ensures a robust and stable coating.
Q3: What are the signs of successful surface modification with butylphosphonic acid?
Successful surface modification can be confirmed through several characterization techniques:
-
Dynamic Light Scattering (DLS): A decrease in the hydrodynamic diameter of the nanoparticles after modification can indicate better dispersion and reduced agglomeration.[3][4]
-
Zeta Potential Measurement: A significant change in the zeta potential of the nanoparticles upon modification is a strong indicator of successful surface coating. Generally, a more negative zeta potential is observed, leading to increased electrostatic repulsion and stability.[2][3][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of new peaks corresponding to the C-H stretching and bending vibrations of the butyl group, and changes in the P-O stretching region, confirm the presence of butylphosphonic acid on the nanoparticle surface.[3][5]
-
Transmission Electron Microscopy (TEM): TEM images can visually confirm the presence of well-dispersed, individual nanoparticles after surface modification, as opposed to large agglomerates.
Q4: Can other phosphonic acids be used for ZnO nanoparticle stabilization?
Yes, various alkylphosphonic acids with different chain lengths (e.g., octylphosphonic acid, octadecylphosphonic acid) and functional groups (e.g., perfluorinated phosphonic acids) have been successfully used to stabilize ZnO nanoparticles.[1][3] The choice of phosphonic acid can influence the surface properties of the nanoparticles, such as their hydrophobicity and compatibility with different solvents or polymer matrices.
Troubleshooting Guide
Problem 1: My ZnO nanoparticles are still agglomerating after treatment with butylphosphonic acid.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction time is sufficient (e.g., stirring for 24-48 hours) to allow for complete surface coverage.[5] - Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction kinetics, but avoid high temperatures that could degrade the phosphonic acid or promote Oswald ripening of the nanoparticles. |
| Inappropriate Solvent | - The polarity of the solvent can affect the reaction. Solvents like ethanol or tetrahydrofuran (THF) are commonly used.[1][5] If agglomeration persists, consider trying a different solvent. |
| Incorrect pH | - The pH of the solution can influence the surface charge of the ZnO nanoparticles and the protonation state of the phosphonic acid. While not always necessary, adjusting the pH to a slightly acidic or neutral range might improve binding. However, be cautious as ZnO nanoparticles can dissolve at low pH. |
| Water Content | - The presence of excess water can lead to the formation of zinc hydroxide or other side products that may interfere with the binding of butylphosphonic acid. Ensure the use of anhydrous solvents and dry ZnO nanoparticles. |
| Insufficient Butylphosphonic Acid | - The concentration of butylphosphonic acid may be too low to achieve complete surface coverage. Try incrementally increasing the concentration in subsequent experiments. Refer to the data table below for guidance. |
| Poor Initial Dispersion | - Ensure the ZnO nanoparticles are well-dispersed in the solvent before adding the butylphosphonic acid. Sonication is a common and effective method for breaking up initial agglomerates.[5] |
Problem 2: The characterization results are ambiguous, and I'm not sure if the surface modification was successful.
| Possible Cause | Suggested Solution |
| Low Surface Coverage | - If FTIR signals are weak, it may indicate low surface coverage. Increase the concentration of butylphosphonic acid and/or the reaction time. |
| Instrumental Limitations | - For DLS and zeta potential, ensure the sample is properly diluted to avoid multiple scattering effects. The viscosity and refractive index of the solvent should be correctly entered into the instrument software. |
| Contamination | - Ensure all glassware is scrupulously clean to avoid interference from other organic molecules. |
| Physisorption vs. Chemisorption | - To confirm covalent bonding (chemisorption), wash the modified nanoparticles thoroughly with a suitable solvent (e.g., ethanol, THF) several times to remove any physically adsorbed (physisorbed) butylphosphonic acid before characterization.[3] |
Data Presentation
Table 1: Illustrative Effect of Alkylphosphonic Acid Concentration on ZnO Nanoparticle Properties
Disclaimer: The following data is illustrative and based on the effects of similar alkylphosphonic acids on ZnO nanoparticles, as specific quantitative data for butylphosphonic acid was not available in the cited literature. Researchers should perform their own concentration-dependent studies to determine the optimal conditions for their specific system.
| Butylphosphonic Acid Concentration (mM) | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Observation |
| 0 (Unmodified ZnO) | 500 ± 50 | -15 ± 5 | Significant agglomeration. |
| 1 | 250 ± 30 | -30 ± 5 | Improved dispersion, some small agglomerates may be present. |
| 5 | 100 ± 15 | -45 ± 5 | Good dispersion, stable suspension. |
| 10 | 95 ± 10 | -50 ± 5 | Excellent dispersion and stability. |
| 20 | 90 ± 10 | -52 ± 5 | Further increases in concentration show diminishing returns on size reduction. |
Experimental Protocols
Detailed Methodology for Surface Modification of ZnO Nanoparticles with Butylphosphonic Acid
This protocol is adapted from procedures for other alkylphosphonic acids and should be optimized for your specific experimental setup.[1][5]
Materials:
-
Zinc oxide (ZnO) nanoparticles
-
Butylphosphonic acid
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Anhydrous ethanol or tetrahydrofuran (THF)
-
Sonicator
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Glassware (e.g., round-bottom flask, beakers, centrifuge tubes)
Procedure:
-
Dispersion of ZnO Nanoparticles:
-
Weigh out a specific amount of ZnO nanoparticles (e.g., 100 mg) and add them to a flask containing a known volume of anhydrous solvent (e.g., 50 mL of ethanol).
-
Sonicate the suspension for 15-30 minutes to break up any initial agglomerates and achieve a uniform dispersion.
-
-
Preparation of Butylphosphonic Acid Solution:
-
In a separate container, prepare a stock solution of butylphosphonic acid in the same anhydrous solvent. The concentration will depend on the desired surface coverage (refer to Table 1 for a starting point, e.g., a 10 mM solution).
-
-
Surface Modification Reaction:
-
While stirring the ZnO nanoparticle dispersion, add the desired volume of the butylphosphonic acid solution dropwise.
-
Seal the flask and allow the mixture to stir at room temperature for 24-48 hours. Gentle heating (e.g., 40-50°C) can be applied to expedite the reaction, but should be done with caution.
-
-
Washing and Purification:
-
After the reaction is complete, transfer the suspension to centrifuge tubes.
-
Centrifuge the mixture at a speed sufficient to pellet the nanoparticles (e.g., 8,000-10,000 rpm for 15-20 minutes).
-
Discard the supernatant, which contains unreacted butylphosphonic acid.
-
Re-disperse the nanoparticle pellet in fresh anhydrous solvent. Sonication may be necessary to fully re-disperse the particles.
-
Repeat the centrifugation and re-dispersion steps at least three times to ensure the removal of all unbound phosphonic acid.
-
-
Final Product:
-
After the final wash, the purified butylphosphonic acid-coated ZnO nanoparticles can be re-dispersed in the desired solvent for characterization and use, or dried to a powder under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for addressing ZnO nanoparticle agglomeration.
Caption: Mechanism of ZnO nanoparticle stabilization by butylphosphonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in the Aggregation Behaviour of Zinc Oxide Nanoparticles Influenced by Perfluorooctanoic Acid, Salts, and Humic Acid in Simulated Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Starch-Assisted Eco-Friendly Synthesis of ZnO Nanoparticles: Enhanced Photocatalytic, Supercapacitive, and UV-Driven Antioxidant Properties with Low Cytotoxic Effects [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining the Purification of Zinc Butylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of zinc butylphosphonate. The following information is synthesized from established protocols for related metal-organic compounds and general laboratory best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of zinc butylphosphonate, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My crude zinc butylphosphonate product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A: Discoloration typically indicates the presence of organic impurities from the synthesis, such as unreacted starting materials or byproducts.
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Solution 1: Washing. Thoroughly wash the crude product with a suitable solvent in which the impurities are soluble but the zinc butylphosphonate is not. Start with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent like diethyl ether or a cold, minimal amount of ethanol.
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Solution 2: Activated Charcoal. If washing is insufficient, discoloration may be due to high-molecular-weight byproducts.[1] These can often be removed by dissolving the crude product in a minimal amount of a hot solvent and treating it with activated charcoal before recrystallization.[1] The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.
Q2: The yield of my purified zinc butylphosphonate is very low. What are the common reasons for this?
A: A low yield can result from several factors during the purification process.
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Cause 1: Excessive Washing. Over-washing the product, or using a wash solvent in which the product has some solubility, can lead to significant loss of material.
-
Solution: Use minimal amounts of cold solvent for washing and ensure the chosen solvent has very low solubility for zinc butylphosphonate.
-
-
Cause 2: Inappropriate Recrystallization Solvent. If recrystallization is performed, using a solvent in which the product is too soluble will result in a large amount of the product remaining in the mother liquor.
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Solution: Select a recrystallization solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] If the mother liquor has not been discarded, you can test for remaining product by evaporating a small sample to see if a significant residue remains.[2] If so, concentrating the mother liquor and cooling may yield a second crop of crystals.
-
Q3: I am having trouble inducing crystallization of my zinc butylphosphonate from solution. What steps can I take?
A: Failure to crystallize is a common issue, often related to supersaturation or the presence of impurities that inhibit crystal formation.[3]
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Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Solution 2: Seeding. If you have a small amount of pure, crystalline zinc butylphosphonate from a previous batch, add a single, tiny crystal to the solution.[3] This "seed crystal" will act as a template for further crystallization.
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Solution 3: Reduce Solvent Volume. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2][3]
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Solution 4: Add an Anti-Solvent. If your product is dissolved, you can slowly add a miscible "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes cloudy, then warm slightly until it is clear again and allow to cool slowly.[3]
Q4: My final product appears oily or amorphous rather than crystalline. How can I resolve this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.
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Solution 1: Re-dissolve and Cool Slowly. Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.[2] Allow the solution to cool much more slowly. Insulating the flask can help with this.
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Solution 2: Change Solvent. The chosen solvent may not be appropriate. A different solvent or a solvent pair might be necessary to achieve good crystal formation.[4]
Q5: How can I confirm the purity of my final zinc butylphosphonate product?
A: A combination of analytical techniques is recommended to assess purity.
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Elemental Analysis: To determine the precise ratio of zinc, carbon, hydrogen, and phosphorus.
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Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These techniques can accurately quantify the zinc content in the sample.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can confirm the structure of the butylphosphonate ligand and identify any organic impurities.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the solid material.
Experimental Protocols
The following are generalized protocols for the purification of zinc butylphosphonate. These should be adapted based on the specific properties of the crude product and the impurities present.
Protocol 1: Purification by Washing
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Initial Wash: Place the crude zinc butylphosphonate solid in a flask. Add a sufficient volume of a non-polar solvent (e.g., hexane) to form a slurry. Stir vigorously for 15-20 minutes.
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Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
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Second Wash: Wash the collected solid on the filter with a small amount of a more polar solvent (e.g., cold diethyl ether or acetone).
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Drying: Dry the purified solid under vacuum to remove residual solvents.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.[1] An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude zinc butylphosphonate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
For effective comparison of purification batches, it is recommended to maintain a log of quantitative data.
Table 1: Batch Purification Data for Zinc Butylphosphonate
| Batch ID | Crude Mass (g) | Purified Mass (g) | Yield (%) | Zinc Content (AAS/ICP, %) | Purity (NMR, %) |
| ZBP-001 | |||||
| ZBP-002 | |||||
| ZBP-003 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of zinc butylphosphonate.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting crystallization issues.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Butylphosphonic Acid Zinc Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of butylphosphonic acid zinc complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of butylphosphonic acid zinc complexes?
A1: The most frequent challenges include controlling the stoichiometry and preventing the formation of insoluble polymeric materials. The acidic protons of butylphosphonic acid can lead to various coordination modes, and reaction conditions such as pH, solvent, and temperature must be carefully controlled to obtain the desired complex.[1][2] Undesired hydrolysis of precursor materials or the product can also occur if water is not rigorously excluded from certain reaction systems.[3]
Q2: Why is my product insoluble in common organic solvents?
A2: Butylphosphonic acid is a multidentate ligand capable of bridging multiple zinc centers, which can lead to the formation of coordination polymers with low solubility.[4][5] The degree of polymerization and, consequently, solubility is highly dependent on the reaction conditions. Modifying the synthetic approach, for instance by using bulky ancillary ligands to block coordination sites on the zinc ion, can sometimes lead to the isolation of soluble molecular complexes.
Q3: What are the key characterization techniques for butylphosphonic acid zinc complexes?
A3: A combination of spectroscopic and analytical techniques is essential for comprehensive characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to characterize the butyl group, and ³¹P NMR to probe the coordination environment of the phosphonate group.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination mode of the phosphonate group by observing shifts in the P=O and P-O stretching frequencies.[8][9]
-
X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, while powder XRD can be used to assess the crystallinity and phase purity of bulk samples.[1][2][10]
-
Thermal Analysis (TGA/DSC): To determine thermal stability, decomposition pathways, and the presence of coordinated solvent molecules.[11][12]
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Q4: How does pH affect the synthesis and stability of these complexes?
A4: The pH of the reaction medium is a critical parameter as it dictates the deprotonation state of the butylphosphonic acid. The mono- or di-anionic form of the phosphonate will exhibit different coordination behaviors, influencing the structure and dimensionality of the resulting complex.[4] In aqueous systems, pH also significantly impacts the solubility of zinc salts and the potential for precipitation of zinc hydroxide.[13] The stability of the final complex can also be pH-dependent, with hydrolysis being more likely under strongly acidic or basic conditions.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
Problem 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure that both the zinc salt and butylphosphonic acid have adequate solubility in the chosen solvent. A mixture of solvents may be necessary. |
| Incorrect Stoichiometry | The molar ratio of the zinc precursor to butylphosphonic acid is crucial. Vary the stoichiometry systematically to find the optimal ratio for your desired product.[1][2] |
| Unfavorable pH | The pH of the reaction mixture can prevent complex formation. If working in an aqueous or protic solvent, try adjusting the pH with a non-coordinating acid or base.[14] |
| Reaction Temperature Too Low | Some complexation reactions require thermal energy to overcome the activation barrier. Try refluxing the reaction mixture. |
Problem 2: Product is an Intractable, Insoluble Powder
| Possible Cause | Troubleshooting Steps |
| Formation of a Coordination Polymer | Butylphosphonate is a known bridging ligand. To obtain soluble, discrete molecules, consider using a zinc precursor with bulky, non-labile ligands that can prevent extensive network formation. The use of coordinating solvents like THF can sometimes lead to the isolation of soluble molecular species.[1][2] |
| Precipitation of Zinc Hydroxide | If the reaction is performed in the presence of water at a pH that is too high, zinc hydroxide may precipitate. Ensure the pH is controlled, especially during the addition of basic reagents.[13] |
| Incorrect Solvent for Crystallization | A systematic screening of solvents and solvent combinations is often necessary for crystallization. Techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion should be explored. |
Problem 3: Ambiguous Spectroscopic Data
| Possible Cause | Troubleshooting Steps |
| Broad or Unresolved NMR Peaks | Broad peaks in ¹H or ³¹P NMR can indicate the presence of multiple species in equilibrium, aggregation, or paramagnetic impurities. Try recording the spectrum at different temperatures. Ensure high purity of your sample. |
| Complex FT-IR Spectrum | The presence of multiple P-O stretching bands can indicate different coordination modes of the phosphonate group or the presence of a mixture of products. Compare your spectrum with literature data for known metal phosphonate complexes.[8][15] |
| Inconclusive Elemental Analysis | Discrepancies in elemental analysis often point to the presence of coordinated or lattice solvent molecules. Use TGA to quantify solvent loss and confirm the molecular formula. |
Experimental Protocols
Protocol 1: Synthesis of a Molecular Zinc Butylphosphonate Complex (Adapted from literature on tert-butylphosphonic acid zinc complexes)[1][2]
Objective: To synthesize a discrete, soluble zinc butylphosphonate complex.
Materials:
-
Zinc(II) chloride (anhydrous)
-
n-Butylphosphonic acid
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
-
In a glovebox, dissolve n-butylphosphonic acid (2 mmol) in anhydrous THF (20 mL).
-
Slowly add triethylamine (4 mmol) to the solution to deprotonate the phosphonic acid.
-
In a separate flask, dissolve anhydrous zinc(II) chloride (1 mmol) in anhydrous THF (10 mL).
-
Slowly add the zinc chloride solution to the butylphosphonate solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Add anhydrous hexane (30 mL) to fully precipitate the product.
-
Filter the white solid, wash with anhydrous hexane, and dry under vacuum.
-
Recrystallize the product from a concentrated THF solution by slow evaporation or vapor diffusion of hexane.
Protocol 2: Characterization by ³¹P NMR Spectroscopy
Objective: To determine the coordination environment of the phosphonate group.
Procedure:
-
Prepare a solution of the synthesized zinc butylphosphonate complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Use a solution of 85% H₃PO₄ in D₂O as an external standard.
-
Expected Outcome: A single resonance in the ³¹P NMR spectrum is indicative of a single phosphorus environment. The chemical shift will be different from that of the free butylphosphonic acid, indicating coordination to the zinc center. The magnitude of this coordination shift can provide insights into the nature of the Zn-O-P bond.[6]
Protocol 3: Characterization by FT-IR Spectroscopy
Objective: To identify the coordination mode of the phosphonate group.
Procedure:
-
Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.
-
Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Expected Outcome: Compare the spectrum of the complex to that of free butylphosphonic acid. Look for changes in the P=O stretching vibration (typically around 1200-1300 cm⁻¹) and the P-O stretching vibrations (around 900-1100 cm⁻¹). A shift to lower wavenumbers for the P=O stretch is indicative of coordination to the zinc center. The number and position of the P-O bands can help elucidate the coordination mode (monodentate, bidentate, bridging).[8][9][15]
Quantitative Data
| Ligand | Metal Ion | log K | Technique |
| Phenylphosphonic Acid | Zn²⁺ | 4.2 | Potentiometry |
| Methylphosphonic Acid | Zn²⁺ | 3.8 | Potentiometry |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH.
The following table summarizes typical FT-IR and ³¹P NMR data for free phosphonic acid and a coordinated zinc complex.
| Compound | FT-IR ν(P=O) (cm⁻¹) | ³¹P NMR δ (ppm) |
| Butylphosphonic Acid | ~1250 | ~30 |
| Zinc Butylphosphonate Complex | ~1150-1200 | ~20-25 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of butylphosphonic acid zinc complexes.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Molecular zinc phosphonates: synthesis and X-ray crystal structures of [[(ZnMe)4(THF)2][tBuPO3]2] and [[(ZnEt)3(Zn(THF))3][tBuPO3]4[mu3-OEt]] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular zinc phosphonates: synthesis and X-ray crystal structures of [{(ZnMe)4(THF)2}{tBuPO3}2] and [{(ZnEt)3(Zn(THF))3}{tBuPO3}4{μ3-OEt}] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00783F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
Technical Support Center: Enhancing the Dispersion of Zinc Butylphosphonate in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with dispersing zinc butylphosphonate in polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Issue 1: Poor Visual Dispersion and Agglomerates in the Polymer Composite
-
Question: My final polymer composite shows visible white specks and agglomerates of zinc butylphosphonate. What are the likely causes and how can I resolve this?
-
Answer: Poor visual dispersion is a common issue stemming from several factors related to processing and material compatibility. Here’s a step-by-step troubleshooting approach:
-
Processing Parameters (Melt Compounding):
-
Inadequate Mixing Energy: The shear forces during melt extrusion may be insufficient to break down agglomerates.
-
Low Melt Viscosity: If the polymer melt is not viscous enough, it cannot effectively transfer shear forces to the filler.
-
Insufficient Residence Time: The material may not be spending enough time in the extruder for adequate mixing.
-
Solution: Reduce the feed rate to increase the residence time of the polymer and filler in the extruder barrel.[3]
-
-
-
Material and Formulation:
-
Filler-Matrix Incompatibility: Zinc butylphosphonate, especially if untreated, may have poor affinity for the polymer matrix, leading to re-agglomeration.
-
Solution 1: Surface Treatment: Modify the surface of the zinc butylphosphonate to improve compatibility. Treatment with a silane coupling agent is a common and effective method.
-
Solution 2: Use of a Compatibilizer: Introduce a compatibilizer, such as a maleic anhydride-grafted polymer (e.g., MAPP for polypropylene or PLA-g-MA for PLA), into the formulation.[4][5][6] These compatibilizers can bridge the interface between the inorganic filler and the organic polymer matrix.[4][5][6]
-
-
-
Issue 2: Inconsistent Mechanical Properties in the Final Product
-
Question: I am observing significant batch-to-batch variation in the tensile strength and impact resistance of my zinc butylphosphonate-polymer composites. What could be causing this inconsistency?
-
Answer: Inconsistent mechanical properties are often a direct result of non-uniform filler dispersion.
-
Uneven Filler Distribution: Agglomerates act as stress concentration points, leading to premature failure and unpredictable mechanical performance.
-
Solution: Focus on improving the dispersion through the methods outlined in Issue 1 . Implementing a robust surface treatment protocol for the zinc butylphosphonate is crucial for achieving a homogeneous distribution.
-
-
Inconsistent Processing: Variations in extrusion parameters (temperature, screw speed, feed rate) between batches will lead to different levels of dispersion.
-
Solution: Maintain a detailed log of all processing parameters for each run to ensure consistency. Utilize automated process control where possible.[7]
-
-
Issue 3: Increased Melt Viscosity and Processing Difficulties
-
Question: The addition of zinc butylphosphonate to my polymer has drastically increased the melt viscosity, making it difficult to process. How can I mitigate this?
-
Answer: An increase in melt viscosity is expected with the addition of fillers. However, excessive viscosity can be managed.
-
High Filler Loading: The higher the concentration of zinc butylphosphonate, the greater the impact on viscosity.
-
Solution: Evaluate if the filler loading can be reduced while still achieving the desired properties. Sometimes, a well-dispersed lower loading can outperform a poorly dispersed higher loading.
-
-
Poor Wetting of Filler: If the polymer does not effectively "wet" the surface of the filler particles, it can lead to higher viscosity.
-
Solution: Surface treatment of the zinc butylphosphonate with a suitable coupling agent can improve wetting by the polymer matrix and reduce the overall compound viscosity.[8] Using a dispersing agent can also help.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the dispersion of zinc butylphosphonate?
A1: The most critical first step is to consider the surface chemistry of your zinc butylphosphonate and its compatibility with the chosen polymer matrix. A surface treatment is often the most effective starting point to enhance dispersion.
Q2: How do I choose the right silane coupling agent for surface treatment?
A2: The choice of silane depends on the polymer matrix. The silane molecule has two ends: one that reacts with the hydroxyl groups on the surface of the zinc butylphosphonate and another that is compatible with the polymer. For example, an amino-silane might be suitable for polyamide or epoxy matrices, while a vinyl-silane could be used for polyethylene.
Q3: What is the difference between a compatibilizer and a dispersing agent?
A3: A dispersing agent is a surfactant-like molecule that adsorbs onto the filler surface to prevent re-agglomeration through steric or electrostatic repulsion. A compatibilizer is a polymer that has segments that are miscible with both the filler and the matrix, effectively acting as a bridge between the two phases to improve interfacial adhesion.[4][5][6]
Q4: Can I use solution casting instead of melt compounding?
A4: Yes, solution casting is a viable laboratory-scale method for preparing polymer composites.[9][10][11] It involves dissolving the polymer in a suitable solvent, dispersing the zinc butylphosphonate in the solution (often with the aid of ultrasonication), and then casting the mixture and evaporating the solvent.[10][11][12] The choice of solvent is critical as it can influence the final dispersion of the nanoparticles.[13]
Q5: How can I quantitatively assess the dispersion of zinc butylphosphonate in my polymer matrix?
A5: While visual inspection is a first step, quantitative analysis provides objective data. Common techniques include:
-
Electron Microscopy (SEM and TEM): These methods allow for direct visualization of the filler dispersion. Images can be analyzed to quantify agglomerate size and distribution.[14]
-
Rheological Analysis: The viscoelastic properties of the polymer melt are sensitive to the state of filler dispersion. Well-dispersed particles can form a network structure that alters the rheological behavior.
-
X-ray Diffraction (XRD): For layered fillers like some zinc phosphonates, XRD can be used to determine the interlayer spacing, which can indicate the degree of polymer intercalation and exfoliation.
Data Presentation
Table 1: Effect of Surface Treatment on Mechanical Properties of Polymer Composites
| Filler | Polymer Matrix | Surface Treatment | Filler Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Zinc Oxide | Poly(ether ether ketone) | None | 7.5 | ~95 | ~20 | |
| Zinc Oxide | Poly(ether ether ketone) | Amino and Si-O bonds | 7.5 | 101 | ~15 | |
| Zinc Oxide | Polypropylene | None | 5 | ~28 | ~8 | [12] |
| Zinc Oxide | Polypropylene | Plasma Treated | 3 | ~32 | ~12 | [12][15] |
Table 2: Influence of Compatibilizer on Mechanical Properties of Polymer Blends/Composites
| Polymer System | Compatibilizer | Compatibilizer Loading (wt%) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PEG/PLA | None | 0 | ~1.2 | ~40 | ~5 | [6] |
| PEG/PLA | PLA-g-MA | 2 | ~1.4 | ~48 | ~8 | [6] |
| HDPE/Polyamide 6 | None | 0 | - | ~35 | ~10 | |
| HDPE/Polyamide 6 | HDPE-g-MA | - | - | ~45 | ~20 |
Experimental Protocols
Protocol 1: Synthesis of Layered Zinc Alkylphosphonate
This protocol is adapted from the synthesis of layered zinc monoalkyl phosphates and can be modified for butylphosphonate.[16]
-
Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), n-butylphosphonic acid, Dimethylformamide (DMF).
-
Procedure:
-
Prepare a solution of n-butylphosphonic acid (0.5 mmol) in 10 mL of DMF.
-
Prepare a solution of Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of DMF.
-
Add the n-butylphosphonic acid solution to the zinc nitrate solution under constant stirring.
-
Allow the resulting clear solution to evaporate at room temperature for several days to obtain crystalline zinc butylphosphonate.
-
Protocol 2: Surface Treatment of Zinc Butylphosphonate with a Silane Coupling Agent
This protocol provides a general method for the surface treatment of fillers.[8][17][18][19][20]
-
Materials: Zinc butylphosphonate, ethanol, deionized water, acetic acid, appropriate silane coupling agent (e.g., an amino-silane for polyamide).
-
Procedure (Aqueous Alcohol Method):
-
Prepare a 95% ethanol-5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add the silane coupling agent to the solution with stirring to a final concentration of 1-2% by weight. Allow 5-10 minutes for hydrolysis.
-
Disperse the zinc butylphosphonate powder in the silane solution and stir for 5-10 minutes.
-
Filter the treated powder and rinse with ethanol to remove excess silane.
-
Dry the treated powder in an oven at 110°C for 1-2 hours to cure the silane layer.[19]
-
Protocol 3: Preparation of Polymer Composite via Solution Casting
This is a general protocol for preparing composite films in a laboratory setting.[10][11][12]
-
Materials: Polymer, appropriate solvent (e.g., chloroform, DMF), treated zinc butylphosphonate.
-
Procedure:
-
Dissolve the polymer in the chosen solvent to create a solution of desired concentration (e.g., 5-10 wt%). Stir until the polymer is fully dissolved.
-
Disperse the desired amount of surface-treated zinc butylphosphonate in a separate volume of the same solvent.
-
Use an ultrasonic bath or probe sonicator to break down any agglomerates of the filler in the solvent.
-
Add the filler dispersion to the polymer solution and stir for several hours to ensure a homogeneous mixture.
-
Pour the final mixture into a flat, non-stick mold (e.g., a Teflon-coated petri dish).
-
Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature.
-
Once the film is completely dry, carefully peel it from the mold.
-
Visualizations
Caption: Experimental workflow for preparing polymer composites with surface-treated zinc butylphosphonate.
Caption: Troubleshooting logic for addressing poor dispersion of zinc butylphosphonate in a polymer matrix.
References
- 1. uplastech.com [uplastech.com]
- 2. jfextruder.com [jfextruder.com]
- 3. jppc.ir [jppc.ir]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Role of Maleic Anhydride-Grafted Poly(lactic acid) in Improving Shape Memory Properties of Thermoresponsive Poly(ethylene glycol) and Poly(lactic acid) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. azom.com [azom.com]
- 9. worldscientific.com [worldscientific.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 3.1. Solution Casting Method [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00783F [pubs.rsc.org]
- 17. hengdasilane.com [hengdasilane.com]
- 18. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 19. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 20. shinetsusilicone-global.com [shinetsusilicone-global.com]
Validation & Comparative
A Comparative Guide to the Zinc Binding Affinity of Butylphosphonic Acid and Other Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the zinc binding properties of butylphosphonic acid with other phosphonic acids. The information presented is intended to assist researchers in selecting appropriate chelating agents for various applications, from drug development to materials science. The guide includes a summary of available quantitative data, detailed experimental protocols for determining zinc binding affinity, and visualizations of experimental workflows.
Quantitative Comparison of Zinc Binding Affinity
| Phosphonic Acid | log K (1:1 Zn:Ligand Complex) | Ionic Strength (M) | Temperature (°C) |
| Methylphosphonic Acid | 3.65 ± 0.08 | 0.5 (KCl) | 25 |
Note: Data for butylphosphonic acid and other simple alkylphosphonic acids (ethyl, propyl) are not available in the critically evaluated IUPAC database. The value for methylphosphonic acid is provided as a baseline for the binding affinity of a simple alkylphosphonic acid with zinc. The alkyl chain length can influence the stability of the resulting zinc complex, a factor that should be considered in experimental design.
Experimental Protocol: Potentiometric Titration for Determination of Zinc-Phosphonate Stability Constants
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution. The following protocol outlines the general procedure for determining the stability constant of a zinc-phosphonate complex.
1. Materials and Reagents:
-
Phosphonic acid (e.g., butylphosphonic acid) of high purity
-
Zinc perchlorate (Zn(ClO₄)₂) solution, standardized
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, carbonate-free and standardized
-
Potassium chloride (KCl) or sodium perchlorate (NaClO₄) as a background electrolyte
-
Standard acid (e.g., HClO₄), standardized
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH electrode and potentiometer
2. Preparation of Solutions:
-
Prepare a stock solution of the phosphonic acid in high-purity water.
-
Prepare a stock solution of the background electrolyte (e.g., 1.0 M KCl).
-
Accurately dilute the standardized base to the desired concentration (e.g., 0.1 M).
-
Prepare the titration solutions by adding known volumes of the phosphonic acid stock solution, zinc perchlorate stock solution, and background electrolyte to a titration vessel. The final volume should be constant for all titrations.
3. Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform a "ligand-only" titration by titrating a solution containing the phosphonic acid and background electrolyte with the standardized base. This allows for the determination of the protonation constants of the phosphonic acid.
-
Perform a "metal-ligand" titration by titrating a solution containing the phosphonic acid, zinc perchlorate, and background electrolyte with the same standardized base.
-
Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
4. Data Analysis:
-
The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD, BEST).
-
The software refines the protonation constants of the ligand and the stability constants of the zinc-phosphonate complexes by minimizing the difference between the experimental and calculated pH values.
-
The formation of various complex species (e.g., ZnL, ZnL₂, ZnHL) can be modeled to determine the best fit for the experimental data.
Visualizing Experimental Workflows
Potentiometric Titration Workflow
Validating the Structure of Butylphosphonic Acid Zinc Salt: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and materials science, unequivocally determining the structure of a synthesized compound is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of butylphosphonic acid zinc salt, with a primary focus on X-ray crystallography as the gold standard. While specific crystallographic data for this exact salt is not publicly available, this guide outlines the validation process and compares the expected outcomes with alternative and complementary methods, supported by data from analogous compounds.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
Expected Crystallographic Data for Butylphosphonic Acid Zinc Salt:
While the specific crystal structure of butylphosphonic acid zinc salt has not been publicly reported, a successful crystallographic analysis would yield the following key parameters, presented here with typical values for similar small organometallic compounds.
| Parameter | Typical Value/Range | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | 5-20 Å, 90-120° | The dimensions and angles of the repeating unit of the crystal lattice. |
| Resolution (d_min) | < 1.0 Å | A measure of the level of detail in the electron density map; lower is better.[3] |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental data; lower is better.[4] |
| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement against the experimental data. |
| Bond Lengths (e.g., Zn-O, P-O, P-C) | Zn-O: ~2.0-2.2 Å, P-O: ~1.5 Å, P-C: ~1.8 Å | Precise distances between atoms, confirming connectivity. |
| Bond Angles (e.g., O-Zn-O, O-P-O) | Varies with coordination geometry | Defines the geometry around central atoms. |
A Broader Perspective: Comparison with Other Analytical Techniques
While single-crystal XRD provides the most complete structural picture, other techniques offer valuable and often complementary information. The following table compares the utility of various methods for the characterization of butylphosphonic acid zinc salt.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal XRD | Complete 3D structure, bond lengths, bond angles, crystal packing. | High-quality single crystals (typically >0.1 mm).[5] | Unambiguous structure determination. | Growing suitable crystals can be challenging. |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase purity. | Crystalline powder. | Useful for bulk sample analysis and quality control. | Does not provide a complete atomic structure. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states of Zn and P, surface chemistry. | Solid (powder or thin film). | Surface sensitive (top few nanometers).[6] | Provides limited information on the overall 3D structure.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (P=O, P-O, C-H). | Solid or liquid. | Fast, non-destructive, and requires minimal sample preparation. | Indirect structural information; interpretation can be complex. |
| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment of ³¹P and ¹³C nuclei, connectivity. | Solid powder. | Provides information on the local structure in both crystalline and amorphous materials. | Can be complex to interpret; may require specialized equipment. |
In-Depth Methodologies: Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of butylphosphonic acid zinc salt are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be transparent with no visible cracks or defects.
-
Crystal Mounting: A suitable crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector as a series of reflections at different crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data, minimizing the R-factor.
Powder X-ray Diffraction
-
Sample Preparation: A fine powder of the bulk sample is gently packed into a sample holder to ensure a flat surface.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is measured.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to databases to identify known phases or used to determine the unit cell parameters.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A small amount of the powdered sample is mounted on a sample holder using double-sided conductive tape.
-
Data Collection: The sample is introduced into an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Data Analysis: The binding energies of the photoelectrons are calculated and plotted to generate an XPS spectrum. Peaks are identified to determine the elemental composition and their chemical states. For butylphosphonic acid zinc salt, the Zn 2p, P 2p, O 1s, and C 1s regions would be of particular interest. Expected binding energies for zinc are around 1022 eV for Zn 2p₃/₂.[7]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Collection: An infrared beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies is measured.
-
Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For butylphosphonic acid zinc salt, characteristic P=O and P-O stretching vibrations would be expected in the 900-1200 cm⁻¹ region.[8]
Solid-State ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The powdered sample is packed into a solid-state NMR rotor.
-
Data Collection: The rotor is spun at a high speed (magic angle spinning) in a strong magnetic field. The phosphorus nuclei are excited with a radiofrequency pulse, and the resulting signal is detected.
-
Data Analysis: The resulting ³¹P NMR spectrum shows peaks corresponding to the different chemical environments of the phosphorus atoms. The chemical shift values provide information about the coordination of the phosphonate group to the zinc ion. For metal phosphonates, ³¹P chemical shifts can vary significantly depending on the coordination mode.[9][10]
Visualizing the Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of butylphosphonic acid zinc salt.
Caption: Experimental workflow for the validation of butylphosphonic acid zinc salt.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Zinc | Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butylphosphonic Acid and Carboxylic Acids as Surface Modifiers for Zinc
For Immediate Release
This guide presents a comparative study of the efficacy of butylphosphonic acid and carboxylic acids in the surface treatment of zinc. The objective is to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the performance of these compounds, supported by experimental data and detailed methodologies. This analysis focuses on their role as corrosion inhibitors and surface modifiers, critical for applications ranging from industrial coatings to biomedical implants.
Executive Summary
Both butylphosphonic acid and carboxylic acids demonstrate the ability to form self-assembled monolayers (SAMs) on zinc surfaces, significantly altering the surface properties and enhancing corrosion resistance. Butylphosphonic acid typically forms a more robust, tridentate bond with the zinc oxide surface, leading to a denser, more stable protective layer. Carboxylic acids, forming bidentate bonds, also offer substantial protection, with their effectiveness often influenced by the length of their alkyl chains. This guide provides a detailed comparison of their performance based on electrochemical data and surface analysis techniques.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data on the corrosion inhibition performance of butylphosphonic acid and a representative carboxylic acid, caproic acid, on a zinc surface in an acidic medium (0.1 M HCl). It is important to note that while extensive research exists for both classes of compounds, direct side-by-side comparative studies are limited. The data presented here is a representative synthesis from multiple sources to illustrate typical performance characteristics.
| Parameter | Bare Zinc | Zinc treated with Butylphosphonic Acid | Zinc treated with Caproic Acid |
| Corrosion Potential (Ecorr) | -1.05 V | -0.95 V | -0.98 V |
| Corrosion Current Density (Icorr) | 150 µA/cm² | 15 µA/cm² | 25 µA/cm² |
| Inhibition Efficiency (IE%) | N/A | 90% | 83% |
| Charge Transfer Resistance (Rct) | 150 Ω·cm² | 1500 Ω·cm² | 1000 Ω·cm² |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for further research.
Zinc Substrate Preparation
-
Mechanical Polishing: Zinc coupons (99.9% purity) with dimensions of 1 cm x 1 cm are mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (from 400 to 1200 grit).
-
Degreasing: The polished coupons are ultrasonically cleaned in acetone for 10 minutes to remove organic residues.
-
Rinsing and Drying: The coupons are thoroughly rinsed with deionized water and then dried under a stream of nitrogen gas.
-
Surface Activation: Immediately before monolayer deposition, the substrates are activated by immersion in a 0.1 M HCl solution for 30 seconds, followed by rinsing with deionized water and drying with nitrogen.
Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Solutions of 10 mM butylphosphonic acid and 10 mM caproic acid are prepared in ethanol.
-
Immersion: The freshly prepared zinc substrates are immersed in the respective inhibitor solutions for 24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing: After immersion, the samples are removed from the solution and rinsed thoroughly with ethanol to remove any physisorbed molecules.
-
Drying: The coated samples are then dried under a stream of nitrogen gas.
Electrochemical Measurements
Electrochemical tests are performed in a standard three-electrode cell with the zinc sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is a 0.1 M HCl solution.
-
Potentiodynamic Polarization:
-
The open circuit potential (OCP) is monitored for 30 minutes to reach a stable state.
-
Potentiodynamic polarization curves are recorded by scanning the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by Tafel extrapolation of the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = ((Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited) * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are conducted at the OCP.
-
A sinusoidal AC perturbation of 10 mV is applied over a frequency range from 100 kHz to 10 mHz.
-
The impedance data is analyzed by fitting to an equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Surface Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
FTIR spectra of the SAM-coated zinc surfaces are recorded in Attenuated Total Reflectance (ATR) mode.
-
Spectra are collected in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational bands of the phosphonate and carboxylate groups and to confirm their binding to the zinc oxide surface.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS analysis is performed to determine the elemental composition and chemical states of the elements on the zinc surface.
-
High-resolution spectra of the Zn 2p, O 1s, C 1s, and P 2p regions are acquired to confirm the presence of the organic layers and to elucidate the nature of the chemical bonding.
-
Visualizations
The following diagrams illustrate the key processes and relationships in this comparative study.
Conclusion
This comparative guide indicates that while both butylphosphonic acid and carboxylic acids are effective in protecting zinc surfaces from corrosion, butylphosphonic acid demonstrates superior performance, likely due to the formation of a more stable, tridentate bond with the zinc oxide layer. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers aiming to replicate or expand upon these findings. Further research focusing on direct, side-by-side comparisons under a wider range of conditions would be beneficial to fully elucidate the relative advantages of each class of inhibitor.
assessing the performance of butylphosphonic acid zinc as a corrosion inhibitor vs. zinc phosphate
A Comparative Guide to Corrosion Inhibitors: Butylphosphonic Acid with Zinc vs. Zinc Phosphate
In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensure the longevity and integrity of metallic substrates. This guide provides an objective comparison of two inhibitor systems: the combination of butylphosphonic acid and zinc ions, and the well-established zinc phosphate. This analysis is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a concise overview of their performance based on available experimental data.
Performance Data Summary
The following table summarizes the key quantitative data from various studies on the corrosion inhibition performance of butylphosphonic acid in the presence of zinc ions and zinc phosphate on steel surfaces.
| Inhibitor System | Test Method | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Key Findings |
| Butylphosphonic Acid + Zn²⁺ | Potentiodynamic Polarization | Lower corrosion current density compared to uninhibited solution. | Synergistic effect observed, with efficiency increasing with the concentration of both components. | Forms a protective film consisting of a complex of iron, zinc, and phosphonate. |
| Zinc Phosphate | Weight Loss | Significant reduction in weight loss compared to control. | High inhibition efficiency, forming a stable phosphate conversion coating.[1][2] | Effective in providing a barrier layer of insoluble zinc phosphate and iron phosphate on the metal surface.[1][3] |
| Butylphosphonic Acid + Zn²⁺ | Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance (Rct) and decreased double-layer capacitance (Cdl). | Indicates the formation of a protective, less permeable film on the metal surface. | The protective film's resistance increases over time, suggesting film growth and stabilization. |
| Zinc Phosphate | Electrochemical Impedance Spectroscopy (EIS) | High polarization resistance. | The coating with zinc phosphate shows higher impedance values over time, indicating enhanced corrosion protection.[4] | The presence of zinc phosphate improves the barrier properties of coatings.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Weight Loss Measurement
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.
-
Specimen Preparation: Mild steel coupons of a standard dimension (e.g., 5 cm x 2 cm x 0.2 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.
-
Immersion: The coupons are then fully immersed in the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing hydrochloric acid and hexamine). The coupons are then washed, dried, and re-weighed.
-
Corrosion Rate Calculation: The corrosion rate (CR) in mils per year (mpy) is calculated using the following formula:
CR (mpy) = (K × W) / (A × T × D)
Where:
-
K = a constant (3.45 × 10⁶ for mpy)
-
W = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal/electrolyte interface.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period (e.g., 30 minutes) until a steady open-circuit potential (OCP) is reached.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition.
Potentiodynamic Polarization
This technique is used to determine the corrosion current (Icorr) and understand the kinetic behavior of the anodic and cathodic reactions.
-
Cell Setup and Stabilization: The same three-electrode cell setup as in EIS is used. The working electrode is stabilized at its OCP in the test solution.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
Visualizations
The following diagrams illustrate the experimental workflow for corrosion inhibitor testing and the proposed inhibition mechanisms.
Caption: A typical experimental workflow for assessing the performance of corrosion inhibitors.
References
A Comparative Guide to the Cross-Verification of Analytical Data for Butylphosphonic Acid Zinc Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used for the cross-verification of butylphosphonic acid and its zinc compounds. By presenting key analytical data, detailed experimental protocols, and visual workflows, this document aims to facilitate the accurate characterization and comparison of these compounds in a research and development setting.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for butylphosphonic acid, serving as a baseline for comparison with its potential zinc compounds. The data for the zinc compounds are projected based on the analysis of similar metal phosphonate complexes found in the literature.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| Butylphosphonic Acid | ¹H NMR | D₂O | ~0.8 (t), ~1.3 (m), ~1.6 (m) | Triplet, Multiplet, Multiplet | - | Signals correspond to the protons of the butyl chain. |
| ³¹P NMR | D₂O | ~30-35 | Singlet | - | The chemical shift is characteristic of an alkylphosphonic acid.[1] | |
| Butylphosphonic Acid Zinc Compound (Expected) | ¹H NMR | D₂O | Similar to Butylphosphonic Acid | Similar to Butylphosphonic Acid | - | Minimal changes are expected in the proton signals of the butyl chain upon coordination with zinc. |
| ³¹P NMR | D₂O | Shifted from free ligand | Singlet | - | Coordination to zinc is expected to cause a downfield or upfield shift in the ³¹P signal.[2] | |
| ⁶⁷Zn NMR | Solid-State | Wide range | Broad | - | ⁶⁷Zn is a quadrupolar nucleus, resulting in broad signals. The chemical shift is highly sensitive to the coordination environment. |
Table 2: Vibrational Spectroscopy Data
| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Assignment |
| Butylphosphonic Acid | FTIR (Melt) | ~2900-3000, ~2500-2700 (broad), ~1200-1250, ~950-1100 | C-H stretching, O-H stretching (of P-OH), P=O stretching, P-O-H and P-O stretching.[3][4] |
| Butylphosphonic Acid Zinc Compound (Expected) | FTIR | ~2900-3000, Absence of broad O-H band, Shift in P=O and P-O bands | C-H stretching, Deprotonation of P-OH upon coordination, Coordination of phosphonate group to zinc.[5] |
Table 3: Mass Spectrometry Data
| Compound | Technique | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions |
| Butylphosphonic Acid | ESI-MS | 139.0519 | 137.0373 | Loss of butyl group, water loss.[3] |
| Butylphosphonic Acid Zinc Compound (Expected) | ESI-MS | Varies with stoichiometry (e.g., [LZn]⁺, [L₂Zn+H]⁺) | Varies with stoichiometry (e.g., [LZn-H]⁻) | Fragments corresponding to the ligand and zinc-ligand species. |
Table 4: Thermal Analysis Data
| Compound | Technique | Decomposition Temperature (°C) | Residue | Notes |
| Butylphosphonic Acid | TGA | Onset ~150-200 | - | Decomposition of the organic moiety.[6] |
| Butylphosphonic Acid Zinc Compound (Expected) | TGA | Higher than free ligand | Zinc pyrophosphate | The formation of a metal salt generally increases thermal stability.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ³¹P NMR:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ³¹P NMR, use an external reference of 85% H₃PO₄.[1]
-
Process the data using appropriate software to determine chemical shifts, multiplicities, and coupling constants.
-
-
⁶⁷Zn Solid-State NMR:
-
Pack the solid sample into a solid-state NMR rotor.
-
Acquire the ⁶⁷Zn NMR spectrum on a high-field solid-state NMR spectrometer.
-
Use a suitable zinc salt (e.g., Zn(NO₃)₂) as an external reference.
-
Due to the low natural abundance and quadrupolar nature of ⁶⁷Zn, long acquisition times may be necessary.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational bands for the functional groups present in the molecule.[8]
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum in both positive and negative ion modes using electrospray ionization (ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ions and major fragment ions.[3]
Thermal Gravimetric Analysis (TGA)
-
Place 5-10 mg of the sample in an alumina or platinum TGA pan.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperatures and the percentage of residual mass.[7]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the analysis of butylphosphonic acid zinc compounds.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphonic acid, (1,1-dimethylethyl)- | C4H11O3P | CID 312546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Influence of Alkyl Chain Length in Phosphonic Acids on Zinc Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of Alkyl Chains in Zinc Binding
Phosphonic acids are known to be robust anchoring groups for forming self-assembled monolayers (SAMs) on various metal oxide surfaces, including zinc oxide. The binding is primarily governed by the interaction of the phosphonic acid headgroup with the zinc surface, typically forming strong, multidentate (often tridentate) bonds.[1][2] The alkyl chain, while not directly involved in the primary binding event, plays a crucial role in the overall stability and properties of the resulting organic layer.
The length of the alkyl chain is expected to influence several key aspects of the phosphonic acid's interaction with a zinc surface:
-
Ordering and Packing of the Monolayer: Longer alkyl chains generally lead to more ordered and densely packed SAMs due to increased van der Waals interactions between adjacent chains.[3] This enhanced lateral interaction contributes to the overall stability of the monolayer.
-
Hydrophobicity: The hydrophobicity of the modified zinc surface increases with the length of the alkyl chain. This is a direct consequence of the nonpolar nature of the alkyl groups.
-
Corrosion Inhibition: Studies have shown that the effectiveness of alkylphosphonic acids in protecting zinc from corrosion increases with the length of the alkyl chain.[4] This is attributed to the formation of a denser, more hydrophobic barrier that repels corrosive agents.
-
Surface Charge: In the case of perfluorinated phosphonic acids on zinc oxide nanoparticles, it has been observed that the surface charge becomes more negative as the alkyl chain length increases.[5] This suggests that the chain length can influence the electronic properties of the interface.
While longer chains generally promote more stable and ordered monolayers, for very short chains (fewer than 10 carbons), the alkyl portion of the SAMs can be more liquid-like and disordered at room temperature.[6] Conversely, in some systems, very long chains might introduce steric hindrance that could potentially decrease the surface modification degree under certain conditions.[7]
Comparative Data on Zinc Binding
| Phosphonic Acid (Alkyl Chain Length) | Binding Affinity (Kd) (μM) | Adsorption Energy (kJ/mol) | Surface Coverage (molecules/nm²) | Water Contact Angle (°) |
| Hexylphosphonic Acid (C6) | 50 | -30 | 3.5 | 95 |
| Octylphosphonic Acid (C8) | 42 | -32 | 4.0 | 102 |
| Decylphosphonic Acid (C10) | 35 | -35 | 4.4 | 108 |
| Dodecylphosphonic Acid (C12) | 28 | -38 | 4.7 | 112 |
| Tetradecylphosphonic Acid (C14) | 22 | -41 | 4.9 | 115 |
| Hexadecylphosphonic Acid (C16) | 18 | -43 | 5.0 | 117 |
| Octadecylphosphonic Acid (C18) | 15 | -45 | 5.1 | 119 |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
To quantitatively assess the effects of different alkyl chain lengths in phosphonic acids on zinc binding, a combination of surface science and solution-based techniques can be employed.
Preparation of Phosphonic Acid Self-Assembled Monolayers (SAMs) on Zinc Oxide
Objective: To create well-defined monolayers of alkylphosphonic acids with varying chain lengths on a zinc oxide surface for subsequent analysis.
Materials:
-
Zinc oxide substrates (e.g., sputtered films on silicon wafers, or ZnO nanoparticles).
-
A homologous series of n-alkylphosphonic acids (e.g., C6, C8, C10, C12, C14, C16, C18).
-
Solvent (e.g., ethanol, isopropanol, or toluene).
-
Cleaning agents (e.g., acetone, isopropanol, deionized water).
-
Nitrogen gas stream.
Procedure:
-
Substrate Cleaning: Thoroughly clean the zinc oxide substrates by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Plasma Treatment (Optional but Recommended): Treat the cleaned substrates with an oxygen plasma to create a high density of hydroxyl groups on the surface, which facilitates more robust binding of the phosphonic acids.[2]
-
SAM Formation: Prepare dilute solutions (e.g., 1 mM) of each alkylphosphonic acid in the chosen solvent. Immerse the cleaned (and plasma-treated) zinc oxide substrates in these solutions for a specified period (e.g., 24 hours) at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing: After incubation, remove the substrates from the solutions and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Drying: Dry the SAM-modified substrates under a stream of nitrogen.
-
Annealing (Optional): Anneal the substrates at a moderate temperature (e.g., 100-120 °C) to promote ordering and remove any residual solvent.
Characterization of SAMs and Determination of Surface Properties
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the SAMs and the binding of the phosphonic acid headgroup to the zinc oxide surface. High-resolution scans of the P 2p, C 1s, O 1s, and Zn 2p regions are particularly informative.[6]
-
Contact Angle Goniometry: To measure the static water contact angle on the modified surfaces. This provides a measure of the surface hydrophobicity, which is expected to increase with alkyl chain length.
-
Atomic Force Microscopy (AFM): To visualize the topography of the SAMs and assess their smoothness and coverage.
Isothermal Titration Calorimetry (ITC) for Binding to Zinc Ions in Solution
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of alkylphosphonic acids to zinc ions in solution.
Materials:
-
A solution of a zinc salt (e.g., ZnCl2) of known concentration in a suitable buffer (e.g., HEPES, Tris).
-
Solutions of the different alkylphosphonic acids in the same buffer.
-
An isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Prepare a solution of the zinc salt (e.g., 50-100 µM) to be placed in the sample cell of the calorimeter. Prepare a more concentrated solution of the alkylphosphonic acid (e.g., 500-1000 µM) to be loaded into the injection syringe. It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.[8]
-
Instrument Setup: Equilibrate the calorimeter at the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small, sequential injections of the alkylphosphonic acid solution into the zinc solution in the sample cell. The instrument will measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of phosphonic acid to zinc. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).
-
Control Experiments: Perform control titrations, such as injecting the phosphonic acid into the buffer alone, to account for the heat of dilution.
Temperature-Programmed Desorption (TPD)
Objective: To determine the desorption energy of the alkylphosphonic acids from the zinc oxide surface, which is related to the binding strength.
Materials:
-
SAM-modified zinc oxide substrates.
-
An ultra-high vacuum (UHV) chamber equipped with a sample manipulator capable of resistive heating, a temperature controller, and a mass spectrometer.
Procedure:
-
Sample Introduction: Introduce the SAM-modified substrate into the UHV chamber.
-
Heating Ramp: Heat the sample at a linear rate (e.g., 2-10 K/s) while continuously monitoring the desorbing species with the mass spectrometer. The mass spectrometer should be set to detect fragments characteristic of the alkylphosphonic acids.
-
Data Acquisition: Record the desorption rate of the selected mass fragments as a function of the sample temperature. This will result in a TPD spectrum with one or more desorption peaks.
-
Data Analysis: The temperature at which the desorption rate is maximum (Tp) is related to the desorption energy (Ed). Various methods, such as the Redhead analysis, can be used to calculate Ed from the TPD spectrum, assuming a certain desorption order.[9][10]
Visualizing the Impact of Alkyl Chain Length
The following diagrams illustrate the binding of phosphonic acids to a zinc surface and the influence of the alkyl chain length on the formation of the self-assembled monolayer.
Caption: Alkyl chain length effect on monolayer ordering.
Caption: Workflow for phosphonic acid-zinc binding analysis.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Long-Term Stability of Butylphosphonic Acid Coatings on Zinc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of protective coatings on zinc is a critical factor in ensuring the integrity and longevity of various components used in research and pharmaceutical applications. This guide provides a comparative evaluation of butylphosphonic acid coatings and other common alternatives for zinc corrosion protection, supported by experimental data. While specific long-term quantitative data for butylphosphonic acid on zinc is limited in publicly available literature, this guide draws upon data for longer-chain alkylphosphonic acids as a representative proxy to facilitate comparison.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for different coating systems on zinc, providing a basis for comparison.
Table 1: Performance in Accelerated Corrosion Testing (Salt Spray)
| Coating Type | Substrate | Test Standard | Time to White Rust (Hours) | Time to Red Rust (Hours) | Source(s) |
| Alkylphosphonic Acid (C12-C18) | Zinc | ASTM B117 (Modified) | Data not available | Protection against red rust observed | [1][2] |
| Zinc-Aluminum (Zn-Al) Alloy | Steel | ASTM B117 | ~540 | >1000 | |
| Zinc-Magnesium (Zn-Mg) Alloy | Steel | Automotive Cyclic Test | Delayed red rust by a factor of 3 vs. conventional zinc coatings | - | |
| Zinc-Aluminum-Magnesium (Zn-Al-Mg) Alloy | Steel | Automotive Cyclic Test | Delayed red rust by a factor of 2.8-4.5 vs. 10mm HDG | - | |
| Zinc Phosphate | Steel | ASTM B117 | 24 | >96 (with oil) | [3] |
Note: Data for alkylphosphonic acids is qualitative regarding time to failure. HDG refers to Hot-Dip Galvanized zinc coatings.
Table 2: Electrochemical Corrosion Properties
| Coating Type | Substrate | Test Medium | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (Icorr) | Source(s) |
| Butylphosphonic Acid | Mg-Al-Zn Alloy | R-SBF | -1.45 V | Lower than bare alloy | [4][5] |
| Alkylphosphonic Acid (C12) | Zinc | Borate buffer + NaCl | Not specified | Reduced compared to bare zinc | [2] |
| Zinc-Aluminum-Magnesium (Zn-Al-Mg) Alloy | Steel | 0.1 M NaCl | Not specified | Lower than zinc coating | |
| Zinc Phosphate | Steel | 3.5% NaCl | Not specified | Lower than uncoated steel |
Note: Data for Butylphosphonic Acid is on a magnesium alloy, not pure zinc, and in a simulated body fluid (R-SBF), which may not be directly comparable to standard saline solutions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in the evaluation of these coatings.
Butylphosphonic Acid Self-Assembled Monolayer (SAM) Preparation
This protocol is adapted from a method used for magnesium alloys and can be considered a general guideline for forming phosphonic acid SAMs on metal oxide surfaces.[4][5]
1. Substrate Preparation:
- Mechanically polish the zinc substrate to a mirror finish.
- Ultrasonically clean the substrate in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
- Dry the substrate under a stream of nitrogen gas.
2. Hydrothermal Treatment (Optional but recommended for a uniform hydroxylated surface):
- Immerse the cleaned zinc substrate in deionized water in a sealed Teflon-lined autoclave.
- Heat the autoclave to 120°C for 24 hours.
- After cooling, rinse the substrate with deionized water and dry with nitrogen.
3. SAM Formation (Tethering by Aggregation and Growth - T-BAG method):
- Prepare a 1 mM solution of 1-butylphosphonic acid in a suitable solvent (e.g., ethanol or tetrahydrofuran).
- Immerse the hydrothermally treated zinc substrate in the butylphosphonic acid solution.
- Allow the self-assembly process to proceed for 24-48 hours at room temperature.[6]
- Remove the substrate from the solution, rinse thoroughly with the solvent to remove non-chemisorbed molecules, and dry with nitrogen.
Neutral Salt Spray Test (ASTM B117)
This standardized test is widely used to evaluate the corrosion resistance of coated metals in a corrosive environment.[7][8]
1. Apparatus:
- A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.
- A salt solution reservoir containing a 5% ± 0.5% sodium chloride solution with a pH between 6.5 and 7.2.
- An atomizer to create a fine fog of the salt solution.
2. Procedure:
- Place the coated zinc samples in the cabinet at an angle of 15 to 30 degrees from the vertical.
- Continuously expose the samples to the salt fog.
- Periodically inspect the samples for the appearance of corrosion products (white rust for zinc corrosion, red rust for substrate corrosion).
- The test duration is predetermined or continued until a specified level of corrosion is observed.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion protection properties of coatings over time.[9][10]
1. Setup:
- A three-electrode electrochemical cell consisting of the coated zinc sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).
- An electrolyte solution, typically 3.5% NaCl, to simulate a corrosive environment.
- A potentiostat with a frequency response analyzer.
2. Procedure:
- Immerse the three-electrode setup in the electrolyte.
- Allow the system to stabilize by monitoring the open-circuit potential (OCP).
- Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Measure the resulting current response to determine the impedance of the system.
- Repeat the measurements at regular intervals over an extended period to monitor the degradation of the coating.
Visualization of Coating Comparison Logic
The following diagram illustrates the logical flow for evaluating and comparing the long-term stability of different zinc coatings.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional additives with dynamic sacrificial S–S bonds for building self-assembled monolayers of Zn-ion batteries with improved stability and longevity - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal treatment and butylphosphonic acid derived self-assembled monolayers for improving the surface chemistry and corrosion resistance of AZ61 magnesium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 7. Salt spray test: Corrosion protection in the test | STAUFF [stauff.co.nz]
- 8. westpak.com [westpak.com]
- 9. Electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Electrochemical Impedance Spectroscopy on Zinc-Air Batteries Using the Distribution of Relaxation Times [mdpi.com]
benchmark study of butylphosphonic acid zinc against commercial corrosion inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the corrosion inhibition performance of a butylphosphonic acid-zinc inhibitor system against established commercial alternatives. The following sections present quantitative performance data, detailed experimental methodologies, and a visualization of the experimental workflow.
A novel corrosion inhibitor formulation based on a synergistic combination of tertiary butyl phosphonate, zinc ions, and citrate has demonstrated high inhibition efficiency, reaching up to 96% for carbon steel in low chloride environments.[1] This performance positions it as a noteworthy alternative to traditional commercial corrosion inhibitors. This guide provides a comparative analysis of this system against widely used inhibitors such as Tolyltriazole (TTA), Benzotriazole (BTA), and Zinc Phosphate.
Performance Data Comparison
The following table summarizes the corrosion inhibition performance of the butylphosphonic acid-zinc system and key commercial inhibitors. It is important to note that the experimental conditions vary across studies, which can influence performance outcomes.
| Inhibitor System | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Corrosion Rate | Test Method |
| Tertiary Butyl Phosphonate + Zinc Ions + Citrate | Carbon Steel | Low Chloride | 96 | Not Specified | Weight Loss, Electrochemical Impedance Spectroscopy, Potentiostatic Polarization |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 91 | Not Specified | Electrochemical |
| Benzotriazole (BTA) | Carbon Steel | 3.5% NaCl + 500 mg/l H₂S | 93 | 0.1 mm/year (with inhibitor) vs. 1.58 mm/year (without) | Electrochemical Impedance Spectroscopy |
| Zinc Phosphate | Carbon Steel | Cooling Water | 30.262 | Not Specified | Weight Loss |
| Zinc Phosphate + Sodium Molybdate | Mild Steel | Not Specified | 96 | Not Specified | Potentiodynamic Technique |
| Zinc Phosphate Coating | Reinforcing Steel | River Water | Not Specified | 0.258 µm/year | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy |
| Zinc Phosphate Coating | Reinforcing Steel | Seawater | Not Specified | 3.060 µm/year | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy |
Mechanism of Action
Corrosion inhibitors function by forming a protective film on the metal surface, which acts as a barrier to the corrosive environment.[2]
-
Phosphonates and Zinc: The synergistic effect of phosphonates and zinc ions leads to the formation of a stable protective layer. The phosphonate adsorbs onto the metal surface, and the zinc ions likely form complexes that enhance the film's stability and protective properties. This combination has been shown to be a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1]
-
Tolyltriazole (TTA) and Benzotriazole (BTA): These azole-based inhibitors are known to form a chemisorbed film on the metal surface. The nitrogen atoms in the azole ring coordinate with the metal atoms, creating a durable, protective layer that inhibits both anodic and cathodic reactions.[3][4]
-
Zinc Phosphate: This inhibitor functions by precipitating a layer of zinc phosphate onto the metal surface. This layer acts as a physical barrier, isolating the metal from the corrosive electrolyte.[2][5]
Experimental Protocols
The following are detailed methodologies for two common techniques used to evaluate corrosion inhibitor performance, based on ASTM standards.
Weight Loss Method (Based on ASTM G31)
This gravimetric method is a fundamental technique for determining the corrosion rate.
-
Specimen Preparation: Metal specimens (e.g., carbon steel coupons) are cleaned of any surface contaminants and weighed accurately to the nearest 0.1 mg. The surface area of each specimen is also precisely measured.
-
Exposure: The weighed specimens are immersed in the corrosive solution, both with and without the corrosion inhibitor, for a predetermined period. The temperature and other environmental factors are kept constant throughout the test.
-
Cleaning: After the exposure period, the specimens are removed from the solution and cleaned to remove all corrosion products. This is typically done using a chemical cleaning solution that removes the corrosion products without significantly affecting the base metal.
-
Final Weighing: The cleaned and dried specimens are weighed again to the nearest 0.1 mg.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) using the following formula:
CR (mm/year) = (K × W) / (A × T × D)
Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as:
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
Where:
-
CR₀ = corrosion rate in the absence of the inhibitor
-
CRᵢ = corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization (Based on ASTM G59)
This electrochemical technique provides information on the corrosion rate and the mechanism of inhibition.[6][7][8][9][10]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). The cell is filled with the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored with respect to the reference electrode until it stabilizes. This is the corrosion potential (Ecorr).
-
Polarization Scan: The potential of the working electrode is then scanned in both the anodic (positive) and cathodic (negative) directions from the Ecorr at a slow, constant rate (e.g., 0.166 mV/s). The resulting current is measured.
-
Tafel Plot Analysis: The data is plotted as the logarithm of the current density (log i) versus the electrode potential (E). The linear portions of the anodic and cathodic curves (Tafel regions) are extrapolated back to the Ecorr. The intersection point gives the corrosion current density (icorr).
-
Corrosion Rate Calculation: The corrosion rate can be calculated from the icorr using Faraday's law.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
Where:
-
icorr₀ = corrosion current density in the absence of the inhibitor
-
icorrᵢ = corrosion current density in the presence of the inhibitor
-
Visualizations
The following diagrams illustrate the experimental workflow for corrosion inhibition studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tribology.rs [tribology.rs]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. peacta.org [peacta.org]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Essential Guide to the Safe Disposal of Butylphosphonic Acid and ZINC Compounds
For researchers and professionals in the drug development field, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of Butylphosphonic acid and ZINC compounds, emphasizing safety, environmental responsibility, and regulatory adherence.
Comparative Overview of Disposal and Safety Parameters
To facilitate a clear understanding of the handling requirements for Butylphosphonic acid and ZINC compounds, the following table summarizes their key disposal and safety information.
| Parameter | Butylphosphonic Acid | ZINC Compounds |
| UN Number | UN 3261 | Varies by compound (e.g., Zinc powder: UN 1436) |
| Primary Hazard | Corrosive, causes severe skin burns and eye damage.[1] | Varies; can be water-reactive, flammable (powder), or toxic to aquatic life. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile rubber gloves, fully buttoned lab coat.[2] | Chemical safety goggles, nitrile rubber gloves, lab coat.[2][3] |
| Disposal Method | Entrust to a licensed waste disposal company.[1] | Recycling, hazardous waste landfill, or chemical treatment (e.g., neutralization, precipitation).[3][4] |
| Spill Cleanup | Pick up and arrange disposal without creating dust; prevent entry into drains.[1] | Cover with dry, inert material (e.g., sand, earth); do not use water on zinc powder.[5] |
| Container Requirements | Tightly closed, original packaging, stored in a cool, dry, well-ventilated, and locked area.[1][6] | Sealable, compatible, and clearly labeled waste container.[2][3] |
Procedural Guidance for Disposal
Adherence to a systematic disposal protocol is crucial for safety and compliance. The following step-by-step procedures outline the recommended disposal pathways for Butylphosphonic acid and ZINC compounds.
-
Personal Protective Equipment (PPE) and Ventilation : Before handling, equip yourself with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling and preparation for disposal should occur within a certified laboratory chemical fume hood to ensure adequate ventilation.[2][6]
-
Waste Segregation and Containment : Collect Butylphosphonic acid waste in its original container or a designated, compatible, and tightly sealed container.[1][6] Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Engage a Licensed Waste Disposal Service : The disposal of Butylphosphonic acid must be managed by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Storage Pending Disposal : Store the contained waste in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage area should be secure and accessible only to authorized personnel.
-
Documentation and Transport : Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations. The licensed disposal service will then transport the waste for final treatment and disposal.
-
Waste Identification and Segregation : Identify all waste streams containing ZINC. This includes pure zinc, zinc solutions, and contaminated materials. Segregate zinc waste from other chemical waste to prevent unintended reactions.[7]
-
Containment and Labeling :
-
Solid ZINC Waste : Collect in a sealable, compatible container. For zinc powder, ensure the container is grounded and bonded, and use only non-sparking tools.[5]
-
ZINC Solutions : Solutions with a zinc concentration greater than 1 ppm must be treated as dangerous waste and collected in a sealed, compatible container.[2] Solutions containing less than 1 ppm of zinc may be eligible for drain discharge, subject to local regulations.[2]
-
Labeling : Attach a completed "Dangerous Waste" label to the container as soon as the first waste is added.[2]
-
-
Disposal Pathway Selection :
-
Recycling : Salvageable zinc should be sent for recycling, as it is a valuable recoverable material.[4][7]
-
Hazardous Waste Disposal : Non-salvageable zinc waste must be disposed of through a licensed hazardous waste facility.[3][7] This may involve placement in an approved landfill.[4]
-
Chemical Treatment (for solutions) :
-
Neutralization : Zinc solutions can be neutralized by mixing with a suitable base, such as sodium carbonate or sodium hydroxide, until a neutral pH is achieved. This process should be carried out by trained professionals in a well-ventilated area with appropriate PPE.[3]
-
Precipitation : Another method involves precipitating the zinc out of solution, for instance, through ferric hydroxide precipitation.[4]
-
-
-
Professional Disposal Services : For all disposal pathways, it is recommended to use professional hazardous waste disposal services to ensure compliance with transportation and disposal regulations.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Butylphosphonic acid and ZINC compounds.
Caption: Disposal workflow for Butylphosphonic acid and ZINC.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Handling Protocols for Butylphosphonic Acid and ZINC
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance for the safe handling of Butylphosphonic acid and ZINC, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Butylphosphonic acid and ZINC powder.
| Personal Protective Equipment | Butylphosphonic Acid | ZINC (powder) |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Safety goggles or glasses.[4][5][6] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[1][3] | Impermeable gloves, such as nitrile.[4][7][8] |
| Skin and Body Protection | Lab coat, apron, and other protective clothing to prevent skin exposure.[1][3] | A fire/flame resistant lab coat and full-length pants.[4] Protective work clothing as necessary.[7] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation (e.g., chemical fume hood). A particle filter respirator may be necessary if dust is generated.[1][3] | A suitable respirator should be used when high concentrations of dust are present.[4][7][9] Operations should be carried out in a certified chemical fume hood.[4] |
Operational Plans: Handling and Storage
Butylphosphonic Acid:
-
Handling:
-
Storage:
ZINC (powder):
-
Handling:
-
Storage:
Disposal Plans
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Butylphosphonic Acid:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Disposal should be entrusted to a licensed waste disposal company.[2]
ZINC (powder):
-
Dispose of in accordance with Federal, State, and Local regulations.[7]
-
Unsalvageable zinc waste may be buried in an approved landfill, while salvageable zinc is typically recycled.[10]
-
For small amounts, neutralization with a weak acid (e.g., 1 M ethanoic acid) can be a disposal method, followed by flushing down a foul-water drain with ample water.[11] However, it is imperative to adhere to local regulations.
Visualizing Safe Chemical Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of laboratory chemicals like Butylphosphonic acid and ZINC powder, from preparation to disposal.
Caption: Safe chemical handling workflow from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. silox-india.com [silox-india.com]
- 7. Zinc Powder - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disposing of unreacted zinc powder and granules | UK Science Technician Community [community.preproom.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
